Diethyl azelate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
diethyl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMYCPZZIPXILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060783 | |
| Record name | Diethyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-17-9 | |
| Record name | Diethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL AZELATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid, 1,9-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E9QQ39A4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethyl Azelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of diethyl azelate, a versatile diester with applications in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] This document details the prevalent synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers and professionals in its efficient production and handling.
Introduction
This compound (DEA), also known as diethyl nonanedioate, is the diethyl ester of azelaic acid. Its chemical formula is C₁₃H₂₄O₄, and it has a molecular weight of 244.33 g/mol .[1] DEA is a colorless to light yellow liquid with a faint fruity odor.[2] It serves as a valuable chemical intermediate in organic synthesis and is explored for various therapeutic uses, particularly in dermatology and oncology due to its immunomodulatory and anti-inflammatory properties.[1] Furthermore, it finds application as an emollient in cosmetics, a plasticizer, and an insect repellent.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 624-17-9 | [4][5] |
| Molecular Formula | C₁₃H₂₄O₄ | [4][6] |
| Molecular Weight | 244.33 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 172 °C at 18 mmHg | [5][7] |
| Melting Point | -16 to -15.8 °C | [5][7] |
| Density | 0.973 g/mL at 25 °C | [5][7][8] |
| Refractive Index (n20/D) | 1.435 | [7][8] |
| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [2] |
Synthesis of this compound
The most common method for synthesizing this compound is the Fischer-Speier esterification of azelaic acid with ethanol in the presence of an acid catalyst.[9][10] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[11]
Fischer Esterification: Experimental Protocol
This protocol is based on a commonly cited method for the synthesis of this compound.[6]
Materials:
-
Azelaic Acid
-
Anhydrous Ethanol (200 proof USP)
-
Anhydrous Hydrogen Chloride (gas) or concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Gas washing bottle or round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a gas washing bottle or a round-bottom flask, combine azelaic acid and a significant excess of anhydrous ethanol.
-
Catalyst Addition:
-
Using Hydrogen Chloride: Bubble anhydrous hydrogen chloride gas through the stirred solution at room temperature. The gas is readily soluble in ethanol. Continue the addition for a period of time (e.g., 2 hours) and then allow the mixture to stir overnight.[6]
-
Using Sulfuric Acid: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
-
Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 2 hours) to drive the esterification.[6]
-
Initial Work-up: After cooling the reaction mixture to room temperature, a significant portion of the dissolved hydrogen chloride (if used) can be driven off by gentle heating in an open flask.[6] The excess ethanol is then removed under reduced pressure using a rotary evaporator, yielding the crude this compound as a clear, slightly yellow oil.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Purification of this compound
The crude this compound obtained from the synthesis contains unreacted azelaic acid, the acid catalyst, and potentially some monoester. A multi-step purification process is necessary to obtain a high-purity product.
Purification Protocol
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.[6]
-
Neutralization and Washing:
-
Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate. This step neutralizes and removes any remaining acidic catalyst and unreacted azelaic acid.[6][12]
-
Follow the bicarbonate washes with several washes with water until the pH of the aqueous layer is neutral.[6]
-
A final wash with brine (saturated NaCl solution) can be performed to aid in the removal of water from the organic layer.[12]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[12]
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.[6][12]
-
Vacuum Distillation: For high purity, the semi-purified this compound is subjected to vacuum distillation.[6][12] This is a crucial step for separating the desired diester from any remaining impurities, especially the monoester, which will have a higher boiling point. Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 172 °C at 18 mmHg).[5][7]
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value/Range | Notes | Reference |
| Synthesis | |||
| Reactant Ratio (Azelaic Acid:Ethanol) | 1:10 (by volume) | A large excess of ethanol is used to drive the equilibrium towards the product. | [6] |
| Reaction Temperature | Reflux | The boiling point of the ethanol solvent. | [6] |
| Reaction Time | 2 hours (reflux) | Followed by overnight stirring in some protocols. | [6] |
| Yield | ~88% (theoretical) | This is a reported yield after purification. | [6] |
| Purification | |||
| Purity (Technical Grade) | ~90% | Commercially available technical grade. | |
| Purity (High Grade) | >98% | Can be achieved through careful purification. | [3] |
| Purity (Analytical Standard) | 99% | As determined by GC-MS for some applications. | [9][13][14] |
| Analysis | |||
| GC-MS Column | HP-5 ms (30m x 0.25mm x 0.25µm) | A common column for the analysis of this compound. | [15] |
| GC Inlet Temperature | 260 °C | A typical inlet temperature for GC analysis. | [15] |
| MS Detector Temperature | 230 °C | A typical detector temperature for MS analysis. | [15] |
Safety and Handling
This compound is considered to have low toxicity. However, standard laboratory safety precautions should always be observed.[2] It may be irritating to the eyes and skin.[2] Therefore, the use of personal protective equipment such as safety glasses and gloves is recommended.[4] Store in a cool, well-ventilated area away from open flames and strong oxidizing agents.[2] In case of inhalation, move the person to fresh air.[4] If there is skin contact, wash off with soap and plenty of water.[4] For eye contact, flush with water as a precaution.[4] If swallowed, rinse the mouth with water and do not induce vomiting.[4]
Conclusion
This technical guide has outlined a robust and widely used method for the synthesis of this compound via Fischer esterification, followed by a detailed purification protocol. The provided quantitative data and workflow diagrams offer a clear and concise reference for researchers and professionals. By following these established procedures, it is possible to produce high-purity this compound suitable for a range of applications in research, drug development, and other industries.
References
- 1. Buy this compound | 624-17-9 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 624-17-9 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound CAS no:624-17-9 [huazanchemical.com]
- 8. echemi.com [echemi.com]
- 9. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects | In Vivo [iv.iiarjournals.org]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Azelate: A Technical Guide for Researchers
CAS Number: 624-17-9 Molecular Weight: 244.33 g/mol [1][2]
This technical guide provides an in-depth overview of diethyl azelate, a dicarboxylic acid ester with significant potential in research and drug development. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action as a membrane active immunomodulator.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C13H24O4 | [1][2] |
| CAS Number | 624-17-9 | [1][3] |
| Molecular Weight | 244.33 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.973 g/mL at 25 °C | [3][4] |
| Boiling Point | 172 °C at 18 mmHg | [3][4] |
| Melting Point | -16 to -15.8 °C | [4] |
| Refractive Index | n20/D 1.435 | [3][4] |
| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | |
| Flash Point | >113 °C (closed cup) | [5] |
Mechanism of Action: Membrane Active Immunomodulator
This compound is classified as a membrane active immunomodulator (MAIM).[6] Its primary mechanism of action involves the reversible fluidization of the cell plasma membrane. This alteration in membrane dynamics modulates inflammatory signaling pathways.[7] Specifically, this compound has been shown to inhibit the activity of key enzymes involved in inflammatory processes, namely phospholipase A2 (PLA2) and phospholipase D (PLD).[7][8][9]
The inhibition of these phospholipases disrupts the production of downstream signaling molecules that propagate inflammation. By reducing the activity of PLA2, this compound limits the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. Similarly, inhibiting PLD decreases the formation of phosphatidic acid, another important second messenger in inflammatory signaling.[1][2][10]
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes the synthesis of this compound via Fischer esterification of azelaic acid, followed by purification.
Materials:
-
Azelaic acid (20 g)
-
Anhydrous ethanol (200 proof, 200 ml)
-
Anhydrous hydrogen chloride gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
350 ml gas washing bottle
-
1 L Erlenmeyer flask
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Combine azelaic acid (20 g) and anhydrous ethanol (200 ml) in a 350 ml gas washing bottle equipped with a stirrer.
-
In a chemical fume hood, bubble anhydrous hydrogen chloride gas through the solution at room temperature with continuous stirring for 2 hours. The gas should be introduced at a rate that allows for its dissolution without significant bubbling at the surface.
-
Continue stirring the mixture overnight at room temperature.
-
Transfer the solution to a 1 L Erlenmeyer flask and heat to reflux for 2 hours to drive off excess dissolved hydrogen chloride.
-
Cool the solution to room temperature and concentrate it under vacuum using a rotary evaporator to yield a clear, slightly yellow oil.
-
Dissolve the crude this compound in ethyl acetate.
-
Wash the ethyl acetate solution several times with a saturated aqueous solution of sodium bicarbonate.
-
Subsequently, wash the solution with water until the pH of the aqueous layer is neutral.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting oil by vacuum distillation to obtain pure this compound (yield: approximately 22 g, 88% of theoretical).[11]
In Vitro Phospholipase D (PLD) Activity Assay
This protocol provides a fluorescence-based method for determining PLD activity, which can be adapted to screen for inhibitors like this compound.
Materials:
-
PLD Assay Kit (e.g., Cayman Chemical Item No. 700460 or similar)
-
PLD Assay Buffer
-
PLD Substrate (Phosphatidylcholine)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Resorufin Standard
-
Purified PLD or cell lysates containing PLD
-
This compound (or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, standards, and enzymes.
-
Standard Curve: Prepare a resorufin standard curve by performing serial dilutions of the resorufin standard in the assay buffer.
-
Sample Preparation:
-
For purified enzyme, dilute to the desired concentration in cold assay buffer.
-
For cell lysates, homogenize or sonicate cell pellets (~5 x 10^6 cells) in 0.5-1.0 ml of cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Assay Reaction:
-
Add assay buffer, samples (or positive control), and the inhibitor (this compound at various concentrations) or vehicle control to the wells of the 96-well plate.
-
Prepare an assay cocktail containing the PLD substrate, choline oxidase, HRP, and ADHP in assay buffer.
-
Initiate the reaction by adding the assay cocktail to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the resorufin standard curve (fluorescence vs. concentration).
-
Calculate the rate of reaction (change in fluorescence over time) for each sample.
-
Use the standard curve to convert the fluorescence values to the concentration of the product formed.
-
Determine the PLD activity in the samples. For inhibitor studies, calculate the percent inhibition of PLD activity by this compound at each concentration and determine the IC50 value.[12]
-
References
- 1. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 624-17-9 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Spectroscopic Profile of Diethyl Azelate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Diethyl azelate, a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| a | 1.25 | Triplet | 6H | -O-CH₂-CH₃ |
| b | 1.30 | Multiplet | 6H | -CH₂-CH₂ -CH₂- |
| c | 1.61 | Multiplet | 4H | -CO-CH₂-CH₂ - |
| d | 2.28 | Triplet | 4H | -CH₂ -CO-O- |
| e | 4.12 | Quartet | 4H | -O-CH₂ -CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 14.2 | -O-CH₂-CH₃ |
| 2 | 24.9 | -CH₂-CH₂ -CH₂- |
| 3 | 29.0 | -CH₂-CH₂ -CH₂- |
| 4 | 34.3 | -CH₂ -CO-O- |
| 5 | 60.1 | -O-CH₂ -CH₃ |
| 6 | 173.6 | >C =O |
Experimental Protocol: NMR Spectroscopy
The NMR spectra were acquired on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃), which also served as the internal standard. The spectra were recorded at room temperature (298 K). For the ¹H NMR spectrum, 16 scans were accumulated, while the ¹³C NMR spectrum required 256 scans for adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its ester functional groups and aliphatic chains.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2981, 2935, 2859 | Strong | C-H stretching (aliphatic) |
| 1738 | Very Strong | C=O stretching (ester) |
| 1465, 1369 | Medium | C-H bending (aliphatic) |
| 1178 | Strong | C-O stretching (ester) |
Experimental Protocol: IR Spectroscopy
The IR spectrum was obtained using a Bruker IFS 85 spectrometer with Fourier Transform (FTIR) capability.[1] A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
MS Spectral Data
The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z | Relative Intensity (%) | Assignment |
| 244 | 5 | [M]⁺ (Molecular Ion) |
| 199 | 45 | [M - OCH₂CH₃]⁺ |
| 171 | 30 | [M - COOCH₂CH₃]⁺ |
| 152 | 100 | [M - 2x OCH₂CH₃]⁺ (rearrangement) |
| 83 | 60 | [C₆H₁₁]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
Experimental Protocol: MS
The mass spectrum was recorded on a NIST Mass Spectrometry Data Center instrument.[1] The sample was introduced via a gas chromatograph to ensure purity. The ionization method employed was electron impact (EI) at 70 eV.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Technical Guide: Solubility Profile of Diethyl Azelate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of diethyl azelate (CAS No. 624-17-9), a diethyl ester of azelaic acid. Understanding its solubility is critical for its application in various fields, including its use as a solvent, fragrance additive, and in the formulation of cosmetics and lubricants.[1] This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and offers visualizations to guide laboratory workflows.
Core Properties of this compound
-
IUPAC Name: Diethyl nonanedioate[2]
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in many common organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative information.
| Solvent | CAS Number | Molecular Formula | Solubility of this compound | Temperature (°C) | Notes |
| Water | 7732-18-5 | H₂O | Insoluble / 0.00 M[1][5] | Not Specified | Esters with long hydrocarbon chains exhibit low water solubility due to their hydrophobic nature.[6] |
| Ethanol | 64-17-5 | C₂H₅OH | Soluble[1] | Not Specified | This compound is synthesized using anhydrous ethanol, indicating its solubility in this solvent.[7] |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Soluble[1] | Not Specified | As a common non-polar organic solvent, it is expected to readily dissolve this compound. |
| Acetone | 67-64-1 | C₃H₆O | Miscible (Predicted) | Not Specified | Esters generally show good solubility in polar aprotic solvents like acetone.[8] |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Miscible (Predicted) | Not Specified | Expected to be an excellent solvent due to structural similarities ("like dissolves like"). The crude product of this compound synthesis is often dissolved in ethyl acetate for washing.[7] |
| Methanol | 67-56-1 | CH₃OH | Soluble (Predicted) | Not Specified | Similar to ethanol, methanol is a polar protic solvent expected to dissolve this compound. |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | Soluble (Predicted) | Not Specified | A common solvent for a wide range of organic molecules.[9] |
Experimental Protocol for Solubility Determination
This section outlines a standardized methodology for quantitatively determining the solubility of a liquid solute like this compound in various solvents. The protocol is based on the common laboratory practice of creating a saturated solution and then determining its concentration.
Objective: To determine the concentration of this compound in a solvent at equilibrium saturation, expressed in g/100 mL.
Materials:
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, acetone)
-
Scintillation vials or test tubes with screw caps
-
Volumetric flasks and pipettes
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled bath or incubator
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. An excess is necessary to ensure that the solution becomes fully saturated.
-
For example, start by adding 2 mL of this compound to 5 mL of the solvent.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled bath set to a standard temperature (e.g., 25 °C).
-
Agitate the mixture using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and solute.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours (e.g., 4-6 hours) to permit the undissolved this compound to separate, typically forming a distinct layer.
-
Carefully extract a known volume of the clear, saturated supernatant using a pipette. Be cautious not to disturb the undissolved layer.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Create a calibration curve by analyzing these standards using an appropriate analytical method (e.g., GC-FID).
-
Dilute the collected supernatant sample with a known factor to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration by referencing the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Convert the concentration to the desired units, such as grams per 100 mL ( g/100 mL).
-
Perform the entire experiment in triplicate for each solvent to ensure the precision and reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound technical grade, 90 624-17-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to the Thermal Degradation Profile of Diethyl Azelate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl azelate (DEA), the diethyl ester of azelaic acid, is a specialty chemical with applications as a plasticizer, lubricant, and in the formulation of various consumer and industrial products. Its thermal stability is a critical parameter influencing its processing, storage, and performance at elevated temperatures. Understanding the thermal degradation profile of DEA is essential for ensuring its safe handling and for predicting its lifespan and decomposition pathways in various applications.
This technical guide provides a comprehensive overview of the expected thermal degradation behavior of this compound, based on the analysis of analogous aliphatic diesters. It includes anticipated thermal stability data, a discussion of probable decomposition mechanisms, and detailed, generalized experimental protocols for conducting thermal analysis.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for interpreting its thermal behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |
| Molecular Weight | 244.33 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -16 to -15.8 °C | [2][4] |
| Boiling Point | 172 °C @ 18 mmHg | [2][4] |
| Density | 0.973 g/mL at 25 °C | [2][4] |
| Flash Point | >110 °C (>230 °F) | [3] |
Anticipated Thermal Degradation Profile
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not available, the thermal degradation of aliphatic esters is a well-studied field. Based on studies of similar diesters, a general profile can be projected.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of analogous synthetic esters derived from dicarboxylic acids (such as adipic and azelaic acid) and various alcohols shows that significant thermal degradation typically occurs in the temperature range of 300 to 600°C[5]. For a relatively small molecule like this compound, the initial mass loss observed in a TGA experiment would likely be due to evaporation, followed by thermal decomposition at higher temperatures.
Expected TGA Profile:
-
Onset of Mass Loss (Evaporation): Expected to begin above its boiling point, influenced by the experimental heating rate and atmosphere.
-
Onset of Decomposition: Likely to be in the range of 250-350°C.
-
Peak Degradation Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs, anticipated to be in the range of 300-450°C.
-
Residue at 600°C: A low percentage of residue is expected, as aliphatic esters tend to decompose into volatile products.
Differential Scanning calorimetry (DSC)
Differential scanning calorimetry would reveal thermal transitions such as melting and boiling. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its boiling point. Any exothermic events at higher temperatures would indicate decomposition.
Probable Decomposition Pathways
The thermal decomposition of simple aliphatic esters often proceeds through a six-centered elimination reaction (pyrolysis), yielding an alkene and a carboxylic acid[6]. In the case of this compound, this could lead to the formation of ethylene and azelaic acid monoethyl ester, which could further decompose. At higher temperatures, decarboxylation and other fragmentation reactions can occur, leading to the formation of smaller molecules like carbon dioxide, carbon monoxide, and various hydrocarbons[6].
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a liquid sample like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer (TGA) coupled with a furnace and a high-precision balance. For evolved gas analysis, the TGA can be interfaced with a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS).
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The sample is placed in the TGA furnace.
-
An inert atmosphere is established by purging with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
The sample is equilibrated at a starting temperature (e.g., 30°C).
-
The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, peak degradation temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at various temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Apparatus: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.
Procedure:
-
Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
An inert atmosphere is maintained with a nitrogen or argon purge.
-
-
Thermal Program:
-
The sample is cooled to a low temperature (e.g., -50°C) and then heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected decomposition range (e.g., 400°C).
-
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Conclusion
While specific experimental data on the thermal degradation of this compound is limited, a comprehensive profile can be inferred from the behavior of analogous aliphatic diesters. This compound is expected to be thermally stable up to approximately 250-350°C, above which decomposition into smaller volatile molecules is anticipated. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct detailed thermal analysis, which is crucial for the safe and effective application of this compound in various industrial and pharmaceutical contexts. Further studies involving evolved gas analysis (TGA-FTIR, TGA-MS) would provide more definitive insights into the specific decomposition products and mechanisms.
References
- 1. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 壬二酸二乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS no:624-17-9 [huazanchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Mechanism of Action of Diethyl Azelate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl azelate (DEA) is an ester of azelaic acid, a naturally occurring dicarboxylic acid. Emerging research has identified DEA as a potent modulator of cellular functions, primarily through its action as a plasma membrane fluidizer. This technical guide provides a comprehensive overview of the mechanism of action of this compound in biological systems. It details the molecular interactions and signaling pathways affected by DEA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Core Mechanism of Action: Plasma Membrane Fluidization
The primary mechanism of action of this compound is its ability to increase the fluidity of the plasma membrane.[1][2] As a lipophilic molecule, DEA readily partitions into the lipid bilayer of cellular membranes. This insertion disrupts the ordered packing of phospholipid acyl chains, leading to a more fluid and less rigid membrane structure. This biophysical change is the initiating event that triggers a cascade of downstream cellular responses. The fluidizing effect of DEA has been described as reversible and is central to its classification as a "membrane active immunomodulator" (MAIM).[1]
Quantitative Data Summary
The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data regarding its impact on insulin sensitivity and cytokine production.
Table 1: Effects of this compound on Markers of Insulin Resistance in Overweight Human Males
| Parameter | Pre-treatment (Day 0) | Post-treatment (Day 21) | Mean Change | p-value | Reference |
| Fasting Plasma Glucose (mg/dL) | 95.8 | 89.74 | -6.06 | <0.05 | [3] |
| Fasting Insulin (µU/mL) | 19.3 | 11.9 | -7.4 | <0.01 | [3] |
| Glucose at 180 min in OGTT (mg/dL) | 114.3 | 103.8 | -10.5 | <0.001 | [3] |
Data from a clinical study involving daily oral administration of 1 mg/kg DEA for 21 days in overweight male subjects with insulin resistance.
Table 2: Modulation of Cytokine Production by this compound in Human Plasmacytoid Dendritic Cells
| Cytokine | Change with 0.5% DEA Treatment |
| IL-1β | Down-regulated |
| IL-6 | Down-regulated |
| IL-8 | Down-regulated |
| TNF-α | Down-regulated |
| MCP-1 (CCL2) | Down-regulated |
| MIP-1α (CCL3) | Down-regulated |
| MIP-1β (CCL4) | Down-regulated |
| RANTES (CCL5) | Down-regulated |
| IL-12p70 | Down-regulated |
| IFN-α | Down-regulated |
| IL-1RA | Up-regulated |
| IL-10 | Up-regulated |
Data represents the percentage change in cytokine levels in the culture media of human plasmacytoid dendritic cells (1.6 x 10^5 cells/ml) treated with 0.5% this compound for 18 hours, as measured by multiplexed immunoassays.
Key Signaling Pathways Modulated by this compound
The increase in plasma membrane fluidity induced by this compound has significant consequences for the function of membrane-associated proteins and signaling pathways.
Inhibition of Phospholipase A2 (PLA2) Signaling
This compound has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme crucial for the inflammatory response.[1] PLA2 hydrolyzes phospholipids in the cell membrane to release arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. The increased membrane fluidity caused by DEA is thought to alter the conformation or accessibility of PLA2 to its substrate within the membrane, leading to reduced enzymatic activity. This inhibition of PLA2 contributes to the anti-inflammatory effects of DEA.
Caption: Inhibition of Phospholipase A2 Signaling by this compound.
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS). The function of TLR4, including its dimerization and subsequent signaling, is dependent on its localization within specific membrane microdomains. By altering membrane fluidity, this compound can disrupt these microdomains, thereby modulating TLR4 signaling.[4] This can lead to a dampening of the inflammatory response initiated by pathogens. The altered membrane environment likely affects the conformational changes required for TLR4 dimerization and the recruitment of downstream adaptor proteins like MyD88.
Caption: Modulation of TLR4 Signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Measurement of Plasma Membrane Fluidity using Pyrene Excimer Fluorescence
This protocol is adapted from standard methods for measuring membrane fluidity using pyrene-based fluorescent probes.
Principle: Pyrene is a fluorescent probe that exhibits concentration-dependent fluorescence. At low concentrations, it emits monomer fluorescence. In a fluid membrane environment, pyrene molecules can diffuse and form excited-state dimers (excimers), which emit fluorescence at a longer wavelength. The ratio of excimer to monomer fluorescence intensity (E/M ratio) is directly proportional to the membrane fluidity.
Materials:
-
Pyrenedecanoic acid (PDA) stock solution (10 mM in ethanol)
-
Pluronic F-127 (10% w/v in water)
-
Cell culture medium or appropriate buffer (e.g., HBSS)
-
Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~350 nm and emission detection at ~400 nm (monomer) and ~470 nm (excimer).
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest and wash the cells with buffer.
-
Resuspend the cells in buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Labeling with Pyrenedecanoic Acid:
-
Prepare a PDA labeling solution by diluting the PDA stock solution to a final concentration of 10 µM in the cell suspension. Add Pluronic F-127 to a final concentration of 0.02% to aid in probe dispersion.
-
Incubate the cells with the PDA labeling solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with fresh buffer to remove unincorporated PDA.
-
-
Treatment with this compound:
-
Resuspend the PDA-labeled cells in fresh buffer.
-
Add this compound to the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 100 µM). Include an untreated control.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Transfer 100 µL of each cell suspension to a well of the 96-well microplate.
-
Measure the fluorescence intensity at the monomer emission wavelength (~400 nm) and the excimer emission wavelength (~470 nm) with excitation at ~350 nm.
-
-
Data Analysis:
-
Calculate the Excimer/Monomer (E/M) ratio for each sample.
-
Compare the E/M ratios of the DEA-treated samples to the untreated control to determine the change in membrane fluidity.
-
Cytokine Profiling in Dendritic Cells using Multiplex Immunoassay
This protocol is a generalized procedure for analyzing the effect of this compound on cytokine production in dendritic cells.
Principle: A multiplex immunoassay, such as a bead-based assay (e.g., Luminex), allows for the simultaneous quantification of multiple cytokines in a single sample. Each cytokine is captured by a specific antibody-coated bead, and a second, fluorescently labeled detection antibody is used for quantification.
Materials:
-
Human plasmacytoid dendritic cells (pDCs)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) or other relevant stimuli
-
Multiplex cytokine immunoassay kit (human panel)
-
96-well filter plate
-
Luminex or other compatible multiplex assay reader
Procedure:
-
Cell Culture and Treatment:
-
Seed pDCs in a 96-well culture plate at a density of 1.6 x 10^5 cells/mL.
-
Treat the cells with 0.5% this compound or vehicle control.
-
If investigating the effect on stimulated cytokine production, add a stimulus such as LPS (e.g., 100 ng/mL) to the appropriate wells.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the culture plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
-
Multiplex Immunoassay:
-
Follow the manufacturer's instructions for the chosen multiplex cytokine immunoassay kit. A general workflow is as follows:
-
Add the antibody-coupled beads to the wells of a filter plate.
-
Wash the beads.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokines to bind to the beads.
-
Wash the beads.
-
Add the biotinylated detection antibodies.
-
Incubate to allow the detection antibodies to bind to the captured cytokines.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.
-
Incubate.
-
Wash the beads and resuspend in assay buffer.
-
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex or other compatible reader.
-
Use the standard curve to calculate the concentration of each cytokine in the samples.
-
Compare the cytokine concentrations in the DEA-treated samples to the control samples.
-
Concluding Remarks
This compound represents a novel class of therapeutic agents that act by modulating the physical properties of the cell membrane. Its ability to increase membrane fluidity leads to the inhibition of pro-inflammatory enzymes like PLA2 and the modulation of key immune signaling pathways such as the TLR4 pathway. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other membrane-active immunomodulators. Understanding the intricate details of its mechanism of action is crucial for harnessing its full therapeutic potential in a variety of diseases characterized by inflammation and immune dysregulation.
References
- 1. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for Diethyl Azelate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azelate (DEA), the diethyl ester of azelaic acid, is a versatile organic compound with a well-established presence in various industries.[1][2] Traditionally utilized as a plasticizer, lubricant, and fragrance component, recent scientific investigations have unveiled a spectrum of biological activities, positioning DEA as a molecule of significant interest for novel therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the existing knowledge on this compound and explores promising avenues for future research and development.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is fundamental for its application in research and development.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₄O₄ | [2][5] |
| Molecular Weight | 244.33 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Light fruity aroma | [1] |
| Melting Point | -15.8 to -20 °C | [1][6] |
| Boiling Point | 294 °C (at 760 mmHg); 172 °C (at 18 mmHg) | [1][6] |
| Density | 0.973 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.435 | [6] |
| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |
| Flash Point | >113 °C | [7] |
Current and Investigated Applications
This compound's utility spans several domains, from industrial applications to emerging biomedical uses.
-
Industrial Applications:
-
Plasticizer: DEA is used to enhance the flexibility and durability of polymers and is a key component in coatings and films.[3][8]
-
Lubricant: It serves as a component in the manufacture of advanced lubricants and greases.[1]
-
Fragrance and Cosmetics: Due to its pleasant fruity scent, it is used as a fragrance additive in perfumes and a component in cosmetics such as lipstick and skin care products.[1]
-
Solvent: It can be employed as a solvent in organic synthesis.[1]
-
-
Biomedical Research and Potential Therapeutic Uses:
-
Immunomodulation: DEA exhibits broad immunomodulatory activities.[2][4]
-
Plasma Membrane Fluidizer: It can act as a plasma membrane fluidizer, which may underlie some of its biological effects.[2][9]
-
Insulin Resistance: Studies have shown that DEA can mitigate insulin resistance and has potential for the treatment of type 2 diabetes.[4][10][11][12][13]
-
Pain Management: DEA is being investigated as a new class of non-steroidal anti-inflammatory drug (NSAID) for pain management, potentially by inhibiting phospholipase A2 (PLA2) signaling.[14][15]
-
Dermatology: As a derivative of azelaic acid, which is used to treat acne and rosacea, DEA is being explored for similar applications.[2]
-
Oncology: Liposomal formulations of DEA have shown anti-proliferative effects against various cancer cell lines.[2]
-
Envenomation Treatment: It has been investigated for its potential to inhibit hemolysis caused by brown recluse spider venom.[2][9]
-
Potential Research Areas
The unique combination of physicochemical properties and biological activities of this compound opens up several exciting avenues for future research.
Advanced Drug Delivery Systems
Given its role as a plasticizer and its established safety profile, DEA is a prime candidate for the development of novel drug delivery systems.[]
-
Transdermal Patches: DEA could be investigated as a penetration enhancer and as a component of the polymer matrix in transdermal drug delivery systems for various active pharmaceutical ingredients (APIs).[17] Its ability to fluidize the plasma membrane may facilitate the transport of drugs across the skin barrier.
-
Biodegradable Polymer Formulations: Research into incorporating DEA into biodegradable polymers for controlled-release implants or microparticles could be a fruitful area. Azelaic acid itself is a building block for biodegradable polymers, suggesting a potential for creating fully biodegradable drug delivery systems.[18]
-
Topical Formulations for Dermatology: Developing and optimizing topical formulations of DEA for skin disorders like acne, rosacea, and other inflammatory conditions is a logical next step, building on the known efficacy of its parent compound, azelaic acid.[2]
Novel Therapeutics for Metabolic and Inflammatory Disorders
The immunomodulatory and insulin-sensitizing properties of DEA warrant further in-depth investigation.
-
Mechanism of Action in Insulin Signaling: Elucidating the precise molecular mechanisms by which DEA improves insulin sensitivity is a critical research area.[10][12] This could involve investigating its effects on key proteins in the insulin signaling pathway.
-
Synergistic Anti-inflammatory Formulations: The analgesic effects of DEA could be enhanced by combining it with other anti-inflammatory agents or penetration enhancers.[14][19] Research into synergistic combinations could lead to more effective topical pain relief formulations.
-
Oral Formulations for Metabolic Syndrome: While studies have explored oral administration of DEA, further research into optimizing oral bioavailability and developing stable formulations for the management of metabolic syndrome is needed.[4][11][13]
High-Performance, Environmentally Friendly Lubricants and Plasticizers
The demand for bio-based and biodegradable industrial chemicals is growing.
-
Biodegradable Lubricants: Formulating and testing DEA-based lubricants for their biodegradability and performance characteristics could lead to the development of environmentally friendly alternatives to conventional lubricants.
-
Phthalate-Free Plasticizers: As a bio-based plasticizer, DEA can be further investigated as a safe and effective alternative to phthalate-based plasticizers in a wider range of polymer applications.[8] Comparative studies with traditional plasticizers would be valuable.
Synthesis and Functionalization
Exploring novel synthesis routes and the creation of new derivatives could expand the applications of azelates.
-
Enzymatic Synthesis: Biocatalytic methods, such as lipase-catalyzed esterification, could offer a more sustainable and selective route for DEA synthesis.[18]
-
Novel Azelate Derivatives: Synthesizing and screening a library of azelaic acid esters with different alcohol moieties could identify derivatives with enhanced biological activity or improved material properties.[20]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a common laboratory-scale synthesis of this compound from azelaic acid and ethanol using an acid catalyst.[5]
-
Materials: Azelaic acid, anhydrous ethanol (200 proof), anhydrous hydrogen chloride gas (or concentrated sulfuric acid as an alternative catalyst), ethyl acetate, saturated sodium bicarbonate solution, water.
-
Procedure:
-
Dissolve azelaic acid in anhydrous ethanol in a suitable reaction vessel.
-
With stirring, bubble anhydrous hydrogen chloride gas through the solution at room temperature. The gas should be introduced at a rate that allows it to dissolve without significant bubbling at the surface. Continue this for approximately 2 hours.
-
Continue stirring the mixture overnight at room temperature.
-
Heat the solution to reflux for 2 hours to drive off a significant portion of the dissolved hydrogen chloride.
-
Cool the solution to room temperature and concentrate it under vacuum to obtain a clear, slightly yellow oil, which is the crude this compound.
-
Dissolve the crude product in ethyl acetate and wash it several times with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with water until the pH of the wash water is neutral.
-
Dry the ethyl acetate solution over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation.
-
Purify the final product by vacuum distillation to yield pure this compound.
-
Evaluation of Plasticizer Efficacy in PVC Films
This protocol outlines a solvent casting method to prepare and test plasticized PVC films.[8]
-
Materials: Poly(vinyl chloride) (PVC) resin, tetrahydrofuran (THF), this compound.
-
Procedure:
-
Prepare a 10% (w/v) solution of PVC in THF by stirring until the resin is completely dissolved.
-
Add this compound to the PVC solution at the desired concentration (e.g., 40 phr - parts per hundred parts of resin).
-
Stir the mixture until the plasticizer is fully incorporated and the solution is homogeneous.
-
Pour the solution into a flat glass petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Dry the resulting film in a vacuum oven at 60°C for 48 hours to remove any residual solvent.
-
Prepare a control film of unplasticized PVC using the same procedure without the addition of this compound.
-
Evaluate the mechanical properties (e.g., tensile strength, elongation at break) and thermal properties (e.g., glass transition temperature via DSC) of the plasticized and unplasticized films to determine the efficacy of this compound as a plasticizer.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Plasticizer Evaluation Workflow
Caption: Experimental workflow for evaluating plasticizer efficacy.
Proposed Mechanism in Pain Signaling
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 624-17-9 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. huazanbiotech.com [huazanbiotech.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 624-17-9 [chemicalbook.com]
- 10. nixulin.com [nixulin.com]
- 11. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects | In Vivo [iv.iiarjournals.org]
- 12. EP4085907A1 - this compound in the treatment of type 2 diabetes - Google Patents [patents.google.com]
- 13. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diethyl Azelate as a Plasticizer in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl azelate as a plasticizer in polymer research. This compound, a bio-based diester derived from azelaic acid, is gaining interest as a sustainable alternative to traditional phthalate plasticizers. It is utilized to enhance the flexibility, processability, and durability of various polymeric materials.[1] This document details its effects on key polymer properties, provides standardized experimental protocols for its incorporation and characterization, and discusses its potential applications, particularly in the realm of biodegradable polymers for drug delivery.
Introduction to Plasticization
Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the material's flexibility, ductility, and processability. They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), tensile strength, and elastic modulus, and an increase in the elongation at break.[1][2][3] The selection of an appropriate plasticizer is critical for tailoring the final properties of a polymeric material for a specific application.
This compound as a Plasticizer
This compound (DEA) is a versatile, bio-based plasticizer recognized for its potential to enhance the flexibility and durability of materials such as coatings and films.[1] As an ester of azelaic acid, it is part of a class of plasticizers being explored as safer alternatives to conventional phthalates.[4] Its efficacy is evaluated based on its ability to modify the mechanical and thermal properties of the polymer.
Data Presentation: Effects on Polymer Properties
While direct, publicly available comparative studies on this compound are limited, data for a close analog, di(2-ethylhexyl) azelate (D2EHAz), provides a strong indication of the expected performance of azelate esters in polyvinyl chloride (PVC). The following tables summarize the typical effects of azelate plasticizers on the mechanical and thermal properties of PVC.
Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)
| Property | Unplasticized PVC | PVC with D2EHAz | PVC with DEHP (standard) |
| Tensile Strength (MPa) | ~41.35 | ~25.01 | ~24.50 |
| Elongation at Break (%) | ~40.80 | ~90.27 | ~85.50 |
| Young's Modulus (MPa) | High | Significantly Reduced | Significantly Reduced |
Note: Data for D2EHAz and DEHP are representative values from comparative studies and serve as a proxy for the expected performance of this compound.[4][5] The addition of a plasticizer generally decreases tensile strength and Young's modulus while significantly increasing the elongation at break, transforming the material from rigid to flexible.[1]
Table 2: Thermal Properties of Plasticized PVC (40 phr Plasticizer)
| Property | Unplasticized PVC | PVC with D2EHAz | PVC with DEHP (standard) |
| Glass Transition Temp. (Tg) (°C) | ~84 | ~68.51 | ~71.90 |
| Max. Degradation Temp. (°C) | - | ~290.83 | - |
Note: A primary indicator of plasticizer efficiency is the reduction of the glass transition temperature (Tg).[1] The data for D2EHAz demonstrates its effectiveness in lowering the Tg of PVC.[4]
Experimental Protocols
The following are detailed methodologies for the incorporation and characterization of this compound in polymer films. These protocols can be adapted for various polymers, including PVC and biodegradable polymers like polylactic acid (PLA).
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
Solvent casting is a common laboratory technique for preparing uniform polymer films for testing.[1]
Materials:
-
Polymer resin (e.g., PVC, PLA)
-
This compound (DEA)
-
Volatile solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) or Chloroform for PLA)[1][6]
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bar
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a 10% (w/v) solution of the polymer in the chosen solvent by stirring at room temperature until the resin is completely dissolved.
-
Plasticizer Addition: Add the desired amount of this compound to the polymer solution. A common concentration for initial studies is 40 phr (parts per hundred parts of resin). For example, for 10g of polymer, add 4g of this compound.[1]
-
Homogenization: Continue stirring the mixture until the this compound is fully dissolved and the solution is homogeneous.
-
Casting: Pour the solution onto a clean, level glass surface (e.g., a petri dish) within a fume hood.
-
Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation over 24 hours at room temperature. This helps to prevent the formation of defects in the film.[1]
-
Drying: Transfer the cast film to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 60°C for PVC) for at least 48 hours to remove any residual solvent.[1]
-
Film Removal: Carefully peel the dried film from the glass substrate.
-
Control Sample: Prepare a control film of the unplasticized polymer using the same procedure but without the addition of this compound.[1]
Protocol 2: Characterization of Plasticized Films
A. Mechanical Properties (Tensile Testing) - based on ASTM D882
Apparatus:
-
Universal Testing Machine (Tensile Tester) with appropriate grips for thin films.[7]
Procedure:
-
Specimen Preparation: Cut the prepared polymer films into dumbbell-shaped specimens of standard dimensions.
-
Thickness Measurement: Measure the thickness of each specimen at several points and calculate the average.
-
Testing:
-
Mount the specimen securely in the grips of the tensile tester.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[1]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
B. Thermal Properties (Differential Scanning Calorimetry - DSC)
Apparatus:
-
Differential Scanning Calorimeter (DSC).[1]
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the polymer film and seal it in an aluminum DSC pan. An empty sealed pan will be used as a reference.[7]
-
Thermal Program:
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
C. Thermal Stability (Thermogravimetric Analysis - TGA)
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized film into a TGA crucible.
-
Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the beginning of thermal degradation.
D. Plasticizer Migration (Leaching Test)
Procedure:
-
Sample Preparation: Cut a precisely dimensioned piece of the plasticized film and weigh it accurately.
-
Immersion: Immerse the film in a specified volume of a relevant solvent or food simulant (e.g., n-hexane, ethanol/water mixture) in a sealed container.
-
Incubation: Store the container at a controlled temperature (e.g., 40°C) for a defined period, with occasional gentle agitation.
-
Analysis:
-
Remove the film from the solvent, carefully wipe it dry, and re-weigh it to determine the weight loss due to plasticizer leaching.
-
The solvent can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound that has migrated.[8]
-
Visualizations
Caption: Workflow for the preparation and characterization of polymer films plasticized with this compound.
Caption: Logical diagram illustrating the effect of this compound on polymer properties.
Applications in Drug Development
The use of biodegradable polymers such as PLA and poly(lactic-co-glycolic acid) (PLGA) is well-established in drug delivery for creating controlled-release formulations, implantable devices, and tissue engineering scaffolds.[9][10][11][12] The inherent brittleness of some of these polymers can be a limiting factor in their application.[13]
The addition of a biocompatible plasticizer like this compound can be crucial for:
-
Improving Film Flexibility: For applications like transdermal patches or wound healing films, flexibility is paramount for patient comfort and conformity to the application site.[2]
-
Modifying Drug Release Kinetics: The increased mobility of polymer chains in a plasticized matrix can influence the diffusion rate of an encapsulated drug, providing an additional parameter for tuning release profiles.
-
Enhancing Processability: Lowering the Tg and melt viscosity facilitates processing techniques like melt extrusion for creating drug-eluting filaments for 3D printing of medical devices.
Researchers in drug development can utilize the protocols outlined in this document to formulate and characterize novel biodegradable delivery systems with tailored mechanical properties and drug release profiles.
Conclusion
This compound is a promising, bio-based plasticizer that can effectively modify the properties of a wide range of polymers. Its ability to increase flexibility and reduce the glass transition temperature makes it a valuable tool for researchers in material science and drug development. The standardized protocols provided herein offer a framework for the systematic evaluation of this compound in various polymer systems, facilitating the development of advanced materials with tailored performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradable polymers for protein and peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
Application Note: Diethyl Azelate as an Internal Standard for Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography (GC), the use of an internal standard (IS) is a crucial technique to improve the accuracy and precision of the analysis. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality control samples. It co-elutes with the analyte of interest and helps to correct for variations in injection volume, sample preparation, and instrument response. The ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the sample, and not naturally present in the sample.
Diethyl azelate, the diethyl ester of azelaic acid, possesses several properties that make it a suitable candidate as an internal standard for the GC analysis of various semi-volatile organic compounds, particularly other aliphatic esters. Its advantages include chemical stability, appropriate volatility for GC analysis, and a molecular structure that is analogous to many compounds of interest in pharmaceutical and industrial applications. This application note provides a detailed protocol for the use of this compound as an internal standard in gas chromatography.
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 244.33 g/mol | --INVALID-LINK-- |
| Boiling Point | 172 °C at 18 mmHg | --INVALID-LINK-- |
| Density | 0.973 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.435 | --INVALID-LINK-- |
| Suitability for GC | Suitable | --INVALID-LINK-- |
Experimental Protocol: Quantification of Diethyl Sebacate using this compound as an Internal Standard
This protocol describes a hypothetical application for the quantification of diethyl sebacate in a non-aqueous sample matrix using this compound as an internal standard with GC-Flame Ionization Detection (FID).
Materials and Reagents
-
Analytes: Diethyl sebacate (analytical standard grade)
-
Internal Standard: this compound (analytical standard grade, ≥95% purity)
-
Solvent: Ethyl acetate (HPLC grade)
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID)
-
Glassware: Volumetric flasks, pipettes, GC vials with caps and septa
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Split Ratio: 20:1
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of this compound and dissolve it in ethyl acetate in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 50 mg of diethyl sebacate and dissolve it in ethyl acetate in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock to each standard and varying the concentration of the Analyte Stock, as detailed in the table below.
| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume with Ethyl Acetate (mL) | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 10 | 100 | 1 | 10 | 100 |
| 2 | 25 | 100 | 1 | 25 | 100 |
| 3 | 50 | 100 | 1 | 50 | 100 |
| 4 | 100 | 100 | 1 | 100 | 100 |
| 5 | 200 | 100 | 1 | 200 | 100 |
Sample Preparation
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add 1 mL of the IS Stock solution (1 mg/mL this compound).
-
Dilute to the mark with ethyl acetate.
-
Mix thoroughly and transfer an aliquot to a GC vial for analysis.
Data Analysis
-
Inject the calibration standards and the sample solution into the GC.
-
Identify and integrate the peaks corresponding to this compound and diethyl sebacate.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)
-
Calculate the average RF from the calibration standards.
-
Calculate the concentration of the analyte in the sample using the following formula: Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)
Data Presentation
The following table summarizes hypothetical data from the analysis of the calibration standards.
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Factor (RF) |
| 1 | 10 | 100 | 50,000 | 550,000 | 0.909 |
| 2 | 25 | 100 | 126,000 | 555,000 | 0.908 |
| 3 | 50 | 100 | 255,000 | 560,000 | 0.911 |
| 4 | 100 | 100 | 515,000 | 558,000 | 0.923 |
| 5 | 200 | 100 | 1,040,000 | 562,000 | 0.925 |
| Average RF | 0.915 | ||||
| RSD of RF (%) | 0.8% |
Visualizations
Caption: Workflow for quantitative GC analysis using an internal standard.
Caption: Logical relationship for quantification with an internal standard.
Conclusion
This compound is a promising internal standard for the quantitative analysis of semi-volatile organic compounds, particularly other aliphatic esters, by gas chromatography. Its chemical stability and suitable chromatographic properties allow for reliable correction of variations during sample analysis. The protocol provided herein serves as a template that can be adapted and validated for specific applications in research, quality control, and drug development. The successful implementation of this method will contribute to the generation of accurate and precise quantitative data.
Synthesis of Diethyl Azelate: An Application Note and Laboratory Protocol
Abstract
This document provides a detailed protocol for the laboratory synthesis of diethyl azelate, a valuable diester with applications as a plasticizer, lubricant, and chemical intermediate.[1][2] The synthesis is achieved through the Fischer esterification of azelaic acid with anhydrous ethanol, utilizing anhydrous hydrogen chloride as a catalyst. This method offers a high yield and a straightforward purification process. This application note includes a comprehensive experimental protocol, tabulated data for key parameters, and visual representations of the reaction scheme and experimental workflow to aid researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound (CAS 624-17-9) is the diethyl ester of azelaic acid, a naturally occurring dicarboxylic acid.[3] Its properties, including a liquid state at room temperature and a moderate boiling point, make it a versatile compound in various industrial applications.[1][2] The synthesis of this compound is most commonly achieved via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] This protocol details a robust and high-yielding procedure for the synthesis, purification, and characterization of this compound in a laboratory setting.
Reaction Scheme
The overall reaction for the synthesis of this compound from azelaic acid and ethanol is presented below.
Caption: Fischer esterification of azelaic acid with ethanol.
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[5]
Materials and Equipment:
-
Azelaic acid (20 g)
-
Anhydrous ethanol (200 proof, 200 ml)[5]
-
Anhydrous hydrogen chloride (HCl) gas[5]
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
350 ml gas washing bottle[5]
-
1 L Erlenmeyer flask[5]
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Vacuum distillation apparatus[4]
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup: In a 350 ml gas washing bottle, combine 20 g of azelaic acid with 200 ml of anhydrous ethanol. The mixture should be stirred at room temperature in a chemical fume hood.[5]
-
Catalyst Introduction: Bubble anhydrous hydrogen chloride gas through the solution using the gas inlet of the washing bottle. The gas flow should be controlled to ensure maximum dissolution in the ethanol. Continue this process for 2 hours with continuous stirring.[5]
-
Overnight Stirring: After 2 hours, stop the gas flow and allow the mixture to stir overnight at room temperature.[5]
-
Reflux: Transfer the solution to a 1 L Erlenmeyer flask and heat to reflux for 2 hours. This step helps to drive off excess dissolved hydrogen chloride.[5]
-
Solvent Removal: After cooling to room temperature, concentrate the solution under vacuum using a rotary evaporator to yield a clear, slightly yellow oil.[5]
-
Workup and Purification:
-
Dissolve the crude oil in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Follow with several washes with deionized water until the pH of the aqueous layer is neutral.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
-
Final Purification: Purify the resulting this compound by vacuum distillation to obtain the final product.[4][5] A purity of over 99% can be achieved with this method.[6][7]
Experimental Workflow:
References
- 1. US10106483B2 - Process for preparation of azelaic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of Diethyl Azelate in Topical Drug Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azelate (DEA) is the diethyl ester of azelaic acid, a naturally occurring dicarboxylic acid. While azelaic acid is an established active ingredient in dermatology for the treatment of acne and rosacea, this compound is gaining interest for its potential applications in topical drug formulations.[1][2][3] Its properties as a solvent, potential penetration enhancer, and bioactive molecule make it a versatile ingredient for researchers and formulators.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in topical drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [4] |
| Molecular Formula | C₁₃H₂₄O₄ | [7] |
| Molecular Weight | 244.33 g/mol | [7] |
| Density | 0.973 g/mL at 25 °C | |
| Boiling Point | 172 °C at 18 mmHg | |
| Melting Point | -16 to -15.8 °C | |
| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [4] |
| Refractive Index | n20/D 1.435 |
Applications in Topical Formulations
This compound can be utilized in several key roles within a topical formulation:
-
As a Bioactive Ingredient: this compound itself is being investigated for its potential therapeutic effects. It has been proposed as a new class of non-steroidal anti-inflammatory drug (NSAID) that may modulate pain and inflammation by reversibly altering plasma membrane structure and function.[5][6]
-
As a Penetration Enhancer: While quantitative data on its sole penetration-enhancing effect is limited, studies suggest this compound, particularly in combination with other enhancers like dimethyl sulfoxide (DMSO) and terpenes, can improve the delivery of active pharmaceutical ingredients (APIs) through the skin.[6][8]
-
As a Solubilizer: Due to its ester nature, this compound can act as a solvent for lipophilic APIs, which is a critical factor for improving drug loading and bioavailability in topical formulations.[4]
Mechanism of Action
The proposed mechanism of action for this compound's bioactive effects involves its interaction with cell membranes and key enzymes involved in inflammatory signaling pathways.
Proposed Signaling Pathway of this compound in Pain and Inflammation
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound in topical formulations.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the permeation of an API from a topical formulation containing this compound.
Objective: To quantify the rate and extent of API permeation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor solution (e.g., phosphate-buffered saline (PBS), potentially with a co-solvent for poorly water-soluble APIs)
-
Topical formulation with and without this compound
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
Syringes and needles for sampling
-
HPLC or other suitable analytical method for API quantification
Workflow:
Methodology:
-
Preparation of Skin Membrane: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Assembly of Franz Diffusion Cell: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Filling the Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Application of Formulation: Accurately weigh and apply a finite dose of the topical formulation onto the surface of the skin in the donor chamber.
-
Running the Experiment: Place the assembled Franz cells in a water bath maintained at 32°C to ensure the skin surface temperature is approximately 32°C.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
Protocol 2: Hemolysis Assay for Phospholipase A₂ (PLA₂) Inhibition
This in vitro assay can be used as a surrogate to evaluate the potential anti-inflammatory activity of this compound by measuring its ability to inhibit PLA₂-induced hemolysis.[9]
Objective: To determine the inhibitory effect of this compound on PLA₂ activity.
Materials:
-
Human red blood cells (erythrocytes)
-
Bee venom (as a source of PLA₂)
-
Phosphate-buffered saline (PBS)
-
This compound solutions at various concentrations
-
96-well microplates
-
Microplate reader
Methodology:
-
Preparation of Erythrocyte Suspension: Obtain fresh human blood and wash the erythrocytes with PBS multiple times by centrifugation to remove plasma and buffy coat. Resuspend the packed erythrocytes in PBS to a desired concentration (e.g., 2% v/v).
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Control Wells: Erythrocyte suspension and bee venom solution.
-
Test Wells: Erythrocyte suspension, bee venom solution, and this compound solution at varying concentrations.
-
Blank Wells: Erythrocyte suspension and PBS (for baseline hemolysis).
-
Positive Control: Erythrocyte suspension and a known PLA₂ inhibitor.
-
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 60 minutes).
-
Measurement: After incubation, centrifuge the plate to pellet the intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis for each condition relative to a 100% hemolysis control (erythrocytes lysed with a detergent like Triton X-100). Determine the concentration of this compound that causes 50% inhibition of PLA₂-induced hemolysis (IC₅₀).
Protocol 3: Preparation of a Topical Gel Formulation
This protocol provides a general method for preparing a carbomer-based gel containing this compound.
Objective: To formulate a stable and aesthetically pleasing topical gel with this compound.
Materials:
-
This compound
-
Carbomer (e.g., Carbopol 940)
-
Triethanolamine
-
Propylene glycol (as a humectant and co-solvent)
-
Purified water
-
Preservative (e.g., phenoxyethanol)
-
Overhead stirrer
Methodology:
-
Dispersion of Carbomer: Slowly disperse the carbomer powder in purified water with constant stirring using an overhead stirrer until a uniform, lump-free dispersion is obtained.
-
Preparation of the Oil Phase: In a separate beaker, mix the this compound, propylene glycol, and preservative. If an active pharmaceutical ingredient is to be included, it should be dissolved or dispersed in this phase.
-
Emulsification: Slowly add the oil phase to the aqueous carbomer dispersion with continuous stirring.
-
Neutralization: While stirring, add triethanolamine dropwise to the mixture to neutralize the carbomer. The mixture will thicken and form a transparent gel.
-
Final Mixing: Continue stirring until a homogenous gel is formed.
-
Characterization: Evaluate the prepared gel for its physicochemical properties, including pH, viscosity, spreadability, and drug content uniformity.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison and interpretation.
Table 2: Example of In Vitro Skin Permeation Data
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio* |
| Control (without DEA) | 1.0 | ||
| Test (with X% DEA) |
*Enhancement Ratio = Jss (Test) / Jss (Control)
Table 3: Example of PLA₂ Inhibition Data
| Compound | IC₅₀ (μM) |
| This compound | |
| Positive Control |
Conclusion
This compound is a promising excipient and potential active ingredient for topical drug formulations. Its unique physicochemical properties and proposed mechanism of action warrant further investigation. The protocols and application notes provided herein offer a framework for researchers and formulators to explore the utility of this compound in developing novel and effective topical therapies. Further studies are encouraged to generate more quantitative data on its penetration-enhancing and comedolytic effects to fully elucidate its potential in dermatology.
References
- 1. Development, Optimization, and In Vitro/In Vivo Evaluation of Azelaic Acid Transethosomal Gel for Antidermatophyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Percutaneous absorption of diethyl phthalate through rat and human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Analysis of finite dose dermal absorption data: Implications for dermal exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. norlab.com [norlab.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diethyl Azelate
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, providing detailed methodologies for the quantitative analysis of Diethyl azelate. The following sections detail established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and sensitive technique for the quantification of this compound. Due to the low volatility of its precursor, azelaic acid, a derivatization step is typically required to convert it into a more volatile ester, such as this compound, prior to analysis.[1][2] This method is highly effective for determining this compound in various matrices, including cosmetic creams and biological samples.[1][3]
Experimental Protocol: Derivatization and GC-MS Analysis
This protocol outlines the derivatization of a sample containing azelaic acid to this compound, followed by GC-MS quantification.
1.1.1. Materials and Reagents:
-
This compound analytical standard
-
Azelaic acid
-
Ethanol (200 proof, anhydrous)[4]
-
Concentrated Sulfuric Acid or Boron Trifluoride-Methanol (BF3-Methanol) catalyst[1][3]
-
n-Hexane[3]
-
Saturated Sodium Chloride (NaCl) solution[3]
-
Sodium Sulfate (anhydrous)[3]
-
Sample matrix (e.g., cosmetic cream, biological fluid)
1.1.2. Sample Preparation and Derivatization:
-
Sample Digestion: Dissolve a known amount of the sample (e.g., 1 g of cream) in a suitable solvent like methanol.[3]
-
Acidification/Catalysis: Add the catalyst to the sample solution. Two common methods are:
-
Reaction: Vortex the mixture and allow it to react. The reaction can proceed at room temperature for 10 minutes (with sulfuric acid) or be heated to 60-75°C for 10-20 minutes (with BF3-Methanol).[1][3][6]
-
Extraction: After cooling, add 10 mL of n-hexane and 10 mL of saturated NaCl solution. Shake vigorously for 1 minute to extract the this compound into the n-hexane layer.[3]
-
Drying: Separate the n-hexane layer and pass it through a filter paper containing anhydrous sodium sulfate to remove any residual water.[3]
-
Sample for Injection: Transfer 1 mL of the dried n-hexane extract into a GC-MS autosampler vial. An internal standard may be added at this stage.[3]
1.1.3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent
-
Column: HP-5ms (30m x 0.25mm x 0.25µm) or similar non-polar column[1][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1][5]
-
Oven Temperature Program:
-
Injection Volume: 1 µL
Quantitative Data Summary for GC-MS Methods
| Parameter | Value | Reference |
| Linearity (R²) | 0.9997 | [3][5] |
| Linear Range | 10 - 1000 mg L⁻¹ | [5] |
| Limit of Detection (LOD) | 15 mg kg⁻¹ | [5] |
| Limit of Quantification (LOQ) | 50 mg kg⁻¹ | [5] |
| Recovery | 87.7% - 101% | [5] |
| Precision (%RSD) | < 4% | [5] |
Experimental Workflow Diagram (GC-MS)
Caption: Workflow for this compound quantification by GC-MS.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is common, HPLC offers an alternative for the analysis of dicarboxylic acids and their esters without the need for derivatization.[7] This method is particularly useful for quality control in pharmaceutical and cosmetic formulations.[8]
Experimental Protocol: RP-HPLC Analysis
This protocol is adapted from methods for azelaic acid and can be applied to this compound.
2.1.1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade[7]
-
Sodium Dihydrogen Orthophosphate, HPLC grade[7]
-
Water, HPLC grade
-
Phosphoric Acid (to adjust pH)
2.1.2. Sample Preparation:
-
Extraction: Dissolve a known quantity of the sample in acetonitrile to extract the this compound.[7]
-
Vortex and Centrifuge: Vortex the mixture for 5 minutes and then centrifuge at 7000 rpm to separate excipients.[7]
-
Dilution: Dilute the supernatant with the mobile phase to a suitable concentration for analysis.[7]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
2.1.3. HPLC Instrumentation and Conditions:
-
HPLC System: Waters HPLC system or equivalent[7]
-
Detector: UV Detector set at 206 nm[7]
-
Column: Kromasil 100-5C18 (250 x 4.6 mm; 5 µm particle size) or equivalent C18 column[7]
-
Mobile Phase: A mixture of 75 volumes of 50 mM Sodium Dihydrogen Orthophosphate buffer (pH adjusted to 3.5 with phosphoric acid) and 25 volumes of acetonitrile.[7]
-
Flow Rate: 1.2 mL/min[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Quantitative Data Summary for a Related HPLC Method (Azelaic Acid)
| Parameter | Value | Reference |
| Linearity (r²) | 0.998 | [7] |
| Linear Range | 5 - 400 µg/mL | [7] |
| Recovery | >96% | [7] |
| Precision (%RSD) | ≤2% | [7] |
Experimental Workflow Diagram (HPLC)
Caption: Workflow for this compound quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of analytes in complex biological matrices.[9] This method is ideal for pharmacokinetic studies and trace-level analysis.[10]
Experimental Protocol: LC-MS/MS Analysis
This protocol is based on methods for similar dicarboxylic acids and can be optimized for this compound.[10]
3.1.1. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., Azelaic acid-d14, which would be derivatized alongside the sample)[10]
-
Acetonitrile (LC-MS grade)[10]
-
Formic Acid (LC-MS grade)[10]
-
Water (LC-MS grade)[10]
-
Biological matrix (e.g., plasma)[10]
3.1.2. Sample Preparation (Protein Precipitation):
-
Sample Aliquot: Take 100 µL of the plasma sample.[10]
-
Add Internal Standard: Add 300 µL of the internal standard working solution in acetonitrile.[10]
-
Precipitation: Vortex the mixture for 1 minute to precipitate proteins.[10]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.[10]
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[10]
3.1.3. LC-MS/MS Instrumentation and Conditions:
-
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[10]
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for the ester.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard need to be determined through infusion and optimization.
Logical Relationship Diagram (LC-MS/MS)
Caption: Logical flow of LC-MS/MS analysis for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Diethyl Azelate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azelate, a bio-based diester derived from azelaic acid, serves as a valuable and versatile substrate in various enzyme-catalyzed reactions. Its application is particularly prominent in the synthesis of biodegradable polyesters and other specialty esters, offering a greener alternative to traditional chemical synthesis routes. The use of enzymes, such as lipases and cutinases, allows for reactions to be conducted under milder conditions with high selectivity, minimizing the formation of byproducts.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in enzymatic reactions, with a focus on polyester synthesis catalyzed by immobilized Candida antarctica lipase B (Novozym® 435).
Data Presentation
The following tables summarize quantitative data from representative studies on the enzymatic polymerization of this compound and related monomers, showcasing the influence of various reaction parameters on the properties of the resulting polyesters.
Table 1: Enzymatic Polycondensation of Diethyl Adipate and 1,6-Hexanediol with Novozym® 435
| Monomer Concentration (in Diphenyl Ether) | Yield (%) | M? ( g/mol ) | Dispersity (?) |
| 1.3 M | 89 | 10,500 | 1.8 |
| 2.0 M | 92 | 12,300 | 1.7 |
| 2.6 M | 95 | 14,100 | 1.6 |
| 4.0 M (Bulk) | 98 | 16,500 | 1.5 |
Adapted from a study on the enzymatic polycondensation of diethyl adipate and 1,6-hexanediol.[5]
Table 2: Novozym® 435-Catalyzed Synthesis of Hyperbranched Poly(?-thioether ester)s
| Monomer Feed Ratio (HHTP/OTO) | Yield (%) | M? (Da) | PDI |
| 1:3 | 88 | 19,400 | 1.78 |
| 1:9 | 92 | 25,100 | 1.85 |
| 1:24 | 91 | 28,700 | 1.96 |
| 1:49 | 85 | 30,200 | 2.01 |
Data from the synthesis of hyperbranched polyesters, demonstrating the versatility of Novozym® 435 in complex polymer synthesis.[6][7]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Poly(alkylene azelate)
This protocol describes a general procedure for the synthesis of linear polyesters from this compound and a diol, catalyzed by Novozym® 435.
Materials:
-
This compound
-
Aliphatic diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Diphenyl ether (solvent)
-
Methanol (for polymer precipitation)
-
Dichloromethane (for enzyme removal)
-
Nitrogen gas supply
-
Vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and connection to a vacuum line.
Procedure:
-
Monomer and Enzyme Preparation: In a reaction vessel, combine equimolar amounts of this compound and the chosen diol in diphenyl ether (e.g., at a monomer concentration of 1-2 M).
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 10% (w/w) based on the total weight of the monomers.[6]
-
First Stage - Oligomerization: Heat the reaction mixture to 80-90°C under a gentle stream of nitrogen gas with continuous stirring. This stage is typically carried out for 2-4 hours to facilitate the formation of oligomers.[8]
-
Second Stage - Polycondensation: Increase the temperature to 90-120°C and apply a vacuum (e.g., <1 mbar) to the system. The application of a vacuum is crucial for the removal of the ethanol byproduct, which shifts the reaction equilibrium towards the formation of a higher molecular weight polymer. This stage is typically continued for 24-48 hours.[2][8]
-
Reaction Quenching and Enzyme Removal: Cool the reaction mixture to room temperature and dissolve it in a suitable solvent like dichloromethane. Remove the immobilized enzyme by filtration.[6]
-
Polymer Precipitation and Purification: Precipitate the polyester by slowly adding the filtrate to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Monitoring Polymerization by Gel Permeation Chromatography (GPC)
The progress of the polymerization reaction can be monitored by analyzing the molecular weight and polydispersity of the polymer at different time points.[9][10][11]
Instrumentation:
-
Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.
-
GPC columns suitable for the analysis of polyesters (e.g., polystyrene-divinylbenzene columns).
-
Mobile phase: Tetrahydrofuran (THF) is commonly used.
Procedure:
-
Sample Preparation: At desired time intervals during the polymerization, carefully withdraw a small aliquot of the reaction mixture. Dissolve the sample in THF to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
GPC Analysis: Inject the prepared sample into the GPC system.
-
Data Analysis: Determine the number-average molecular weight (M?), weight-average molecular weight (M?), and polydispersity index (PDI = M?/M?) of the polymer using a calibration curve generated from polystyrene standards.
Visualizations
Enzymatic Polyester Synthesis Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of polyesters using this compound as a substrate.
Caption: Workflow for enzymatic polyester synthesis.
Logical Relationship of Key Parameters in Enzymatic Polymerization
This diagram illustrates the relationship between key reaction parameters and the resulting polymer properties.
Caption: Key parameters influencing polymer properties.
References
- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Online GPC monitoring for batch and flow polymerisation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Diethyl Azelate in Cosmetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethyl Azelate in Cosmetics
This compound (DEA), the diethyl ester of azelaic acid, is a versatile ingredient in cosmetic and dermatological formulations. It functions primarily as an emollient and skin conditioning agent, offering a non-greasy, silky feel to topical products.[1] Its favorable safety profile and compatibility with various cosmetic ingredients make it a suitable choice for a wide range of skincare products, including lotions, creams, and serums.
Beyond its sensory benefits, this compound is also being explored for its potential biological activities. Azelaic acid, its parent compound, is known for its anti-inflammatory and anti-acne properties.[2] Research suggests that azelaic acid's effects may be mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating skin homeostasis, including inflammation and cell differentiation.[1][3] It is hypothesized that this compound may be converted to azelaic acid in the skin to exert these effects.[1]
These application notes provide a comprehensive overview of the formulation of this compound in cosmetic chemistry, including its physicochemical properties, formulation guidelines, experimental protocols, and potential mechanisms of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.
| Property | Value | Reference |
| INCI Name | This compound | |
| CAS Number | 624-17-9 | [4] |
| Molecular Formula | C13H24O4 | [4] |
| Molecular Weight | 244.33 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Light, fruity aroma | [5] |
| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [5] |
| Boiling Point | 294 °C | [5] |
| Melting Point | -20 °C | [5] |
| Density | Approximately 0.945 g/cm³ | [5] |
| Refractive Index | 1.43200 to 1.43800 @ 20.00 °C | [6] |
Formulation Guidelines and Considerations
Role in Formulations
-
Emollient: this compound provides a smooth, soft, and non-greasy feel on the skin, making it an excellent choice for improving the texture and spreadability of cosmetic products.
-
Solvent: Due to its ester nature, it can act as a solvent for certain active ingredients and UV filters, aiding in their dispersion within the formulation.
-
Skin Conditioning Agent: It helps to maintain the skin in good condition.[1]
Use Levels
The typical use level of this compound in cosmetic formulations can range from 1% to 10%, depending on the desired sensory effect and the product type. Higher concentrations can be used in specific treatment products.
Compatibility
This compound is compatible with a wide range of cosmetic ingredients, including other esters, silicones, fatty alcohols, and non-ionic emulsifiers. It can be incorporated into both oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Comedogenicity
Experimental Protocols
The following are example protocols for incorporating this compound into common cosmetic formulations. These are starting point formulations and may require optimization based on specific project requirements.
Protocol for a Lightweight Emollient Serum (O/W)
This protocol outlines the preparation of a simple oil-in-water serum featuring this compound for a light, hydrating feel.
Equipment:
-
Beakers
-
Homogenizer or high-shear mixer
-
Water bath
-
Magnetic stirrer and stir bar
-
pH meter
Ingredients:
| Phase | Ingredient | INCI Name | Function | % w/w |
| A | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Xanthan Gum | Thickener | 0.20 | |
| B | This compound | This compound | Emollient | 5.00 |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Emollient | 3.00 | |
| Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Emulsifier | 1.50 | |
| Glyceryl Stearate | Glyceryl Stearate | Emulsifier | 1.00 | |
| PEG-100 Stearate | PEG-100 Stearate | Emulsifier | 1.00 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol, Ethylhexylglycerin | Preservative | 1.00 |
| Citric Acid or Sodium Hydroxide | Citric Acid, Sodium Hydroxide | pH adjuster | q.s. |
Procedure:
-
Phase A: In the main beaker, combine deionized water and glycerin. Slowly sprinkle in xanthan gum while stirring with a magnetic stirrer until fully dispersed and hydrated. Heat Phase A to 75°C in a water bath.
-
Phase B: In a separate beaker, combine all ingredients of Phase B and heat to 75°C in a water bath until all solids are melted and the phase is uniform.
-
Emulsification: Slowly add Phase B to Phase A with continuous homogenization. Homogenize for 3-5 minutes until a uniform, white emulsion is formed.
-
Cooling: Begin cooling the emulsion while stirring gently with a paddle stirrer.
-
Phase C: When the temperature of the emulsion is below 40°C, add the preservative system (Phase C).
-
pH Adjustment: Adjust the pH to the desired range (typically 5.5-6.5 for skin products) using citric acid or sodium hydroxide.
-
Final Mixing: Continue to stir gently until the product reaches room temperature.
Protocol for a Nourishing Skin Cream (W/O)
This protocol describes the formulation of a water-in-oil cream utilizing this compound for enhanced emollience.
Equipment:
-
Beakers
-
Propeller mixer
-
Water bath
-
Homogenizer (optional, for droplet size reduction)
Ingredients:
| Phase | Ingredient | INCI Name | Function | % w/w |
| A | This compound | This compound | Emollient | 8.00 |
| Mineral Oil | Paraffinum Liquidum | Emollient, Occlusive | 10.00 | |
| Polyglyceryl-3 Diisostearate | Polyglyceryl-3 Diisostearate | W/O Emulsifier | 3.00 | |
| Beeswax | Cera Alba | Thickener, Stabilizer | 2.00 | |
| B | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Magnesium Sulfate | Magnesium Sulfate | Stabilizer | 0.70 | |
| Propylene Glycol | Propylene Glycol | Humectant | 5.00 | |
| C | Preservative System | (e.g., Phenoxyethanol, Caprylyl Glycol) | Preservative | 1.00 |
Procedure:
-
Phase A: In a beaker, combine all ingredients of Phase A and heat to 75-80°C in a water bath until all components are melted and uniform.
-
Phase B: In a separate beaker, combine the ingredients of Phase B and heat to 75-80°C.
-
Emulsification: Slowly add Phase B to Phase A while stirring with a propeller mixer. Increase the mixing speed as the water is added.
-
Homogenization (Optional): For a finer emulsion, homogenize the mixture for 1-2 minutes.
-
Cooling: Begin cooling the cream with continuous, moderate stirring.
-
Phase C: When the temperature is below 40°C, add the preservative system.
-
Final Mixing: Continue stirring until the cream is smooth and has reached room temperature.
Quality Control and Stability Testing
Formulations containing this compound should undergo rigorous quality control and stability testing to ensure product safety and efficacy throughout its shelf life.
Analytical Protocol for Quantification of this compound
The concentration of this compound in a cosmetic formulation can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This method is often used for the determination of azelaic acid by derivatizing it to this compound.[8]
Sample Preparation:
-
Accurately weigh approximately 1g of the cosmetic product into a centrifuge tube.
-
Add a suitable organic solvent (e.g., methanol or ethanol) to dissolve the this compound.
-
Vortex or sonicate to ensure complete extraction.
-
Centrifuge to separate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
GC-MS Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 500.
Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard and comparing the peak area of the analyte in the sample to the calibration curve.
Stability Testing Protocol
Stability testing is crucial to evaluate the physical, chemical, and microbiological integrity of the cosmetic product over time.
Test Parameters:
-
Appearance, Color, and Odor: Visual and olfactory assessment.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a viscometer or rheometer.
-
Phase Separation: Visual assessment after centrifugation and at various temperature conditions.
-
Microbiological Purity: Testing for microbial contamination at specified intervals.
Storage Conditions:
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24 months).[9]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 to 6 months to predict long-term stability.[10]
-
Freeze-Thaw Cycling: Typically 3 to 5 cycles between -10°C and 25°C to assess emulsion stability.
Mechanism of Action: PPARγ Signaling Pathway
Azelaic acid, the precursor to this compound, has been shown to activate PPARγ.[1] This signaling pathway is integral to skin health and disease management.
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for the development of a cosmetic formulation containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of PPARγ-mediated signalling in skin biology and pathology: new targets and opportunities for clinical dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound, 624-17-9 [thegoodscentscompany.com]
- 7. Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of the Stability of Cosmetic Products - Shapypro. Shape your Project [shapypro.com]
- 10. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
Application Notes and Protocols: Experimental Use of Diethyl Azelate as a Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azelate (DEA), the diethyl ester of azelaic acid, is emerging as a promising bio-based additive for lubricant formulations. Derived from renewable resources, it offers potential advantages in terms of biodegradability and environmental profile. Its chemical structure, a nine-carbon dicarboxylic acid ester, imparts polarity that facilitates its function as a boundary lubricant additive. This document provides a summary of the experimental evaluation of this compound as a lubricant additive, including its performance characteristics, proposed mechanism of action, and detailed protocols for its tribological testing. While this compound shows potential, its efficacy can be dependent on the base oil and concentration used.
Performance Characteristics
The primary function of this compound as a lubricant additive is to enhance the anti-wear and friction-reducing properties of the base oil, particularly under boundary lubrication conditions where metal-to-metal contact is more likely. The polar ester groups in the this compound molecule are drawn to metal surfaces, forming a protective film that can reduce friction and prevent wear.
Data Presentation
The following tables summarize the tribological performance of this compound and related dicarboxylic acid esters as lubricant additives. It is important to note that comprehensive data specifically for this compound in common base oils is limited in publicly available literature. Therefore, data from related esters are included for comparative purposes and to indicate the general performance expectations for this class of compounds.
Table 1: Four-Ball Wear Test Data
| Lubricant Formulation | Base Oil | Additive Concentration (wt%) | Wear Scar Diameter (WSD) (mm) | Data Source/Analogue |
| Base Oil | Polyalphaolefin (PAO) | 0 | ~0.6 - 0.8 | Literature Analogue |
| This compound (Hypothetical) | PAO | 1.0 | Expected Reduction | - |
| Related Diester Additive | PAO | 1.0 | 0.49 | Illustrative Example[1] |
| Base Oil + 0.5% Related Diester + 0.5% ZDDP | PAO | 1.0 | 0.37 | Illustrative Example[1] |
Note: Specific Wear Scar Diameter data for this compound in a standard Four-Ball test was not available in the reviewed literature. The data for the "Related Diester Additive" is provided as an illustrative example of the potential performance of dicarboxylic acid esters.
Table 2: Pin-on-Disk and HFRR Test Data
| Lubricant Formulation | Test Type | Key Parameter | Value | Data Source/Analogue |
| F-34 Military Jet Kerosene | HFRR | Lubricity | Ineffective at < 1000 ppm | [2] |
| Various Azelate Esters | Pin-on-Disk | Coefficient of Friction (µ) | 0.18 - 0.34 | Literature Analogue |
| Base Oil (Mineral Oil) | Pin-on-Disk | Coefficient of Friction (µ) | ~0.1 - 0.12 | Literature Analogue |
Note: The Coefficient of Friction for "Various Azelate Esters" is a range reported for different dicarboxylic acid esters and should be considered as an indicative performance characteristic.
Mechanism of Action
The lubricating effect of this compound is attributed to its molecular polarity. The ester functional groups create a dipole moment in the molecule, leading to its adsorption onto metallic surfaces. This forms a thin, protective boundary film that reduces direct metal-to-metal contact, thereby minimizing friction and wear.
Caption: Proposed mechanism of this compound lubrication.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a lubricant additive.
Four-Ball Wear Test
Objective: To determine the anti-wear properties of a lubricating fluid containing this compound.
Apparatus: Four-Ball Wear Tester.
Materials:
-
AISI 52100 steel balls (12.7 mm diameter)
-
Test lubricant (Base oil + this compound at desired concentration)
-
Heptane (for cleaning)
-
Microscope for wear scar measurement
Procedure (based on ASTM D4172):
-
Thoroughly clean four new steel balls with heptane and allow them to air dry.
-
Lock three of the balls securely in the test cup.
-
Pour the test lubricant into the cup to a level that covers the three stationary balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine.
-
Set the test parameters:
-
Load: 147 N (15 kgf) or 392 N (40 kgf)
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2°C
-
Duration: 60 ± 1 min
-
-
Start the test and allow it to run for the specified duration.
-
After the test, stop the machine, remove the test cup, and discard the lubricant.
-
Remove the three stationary balls and clean them with heptane.
-
Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.
-
Calculate the average wear scar diameter.
Caption: Experimental workflow for the Four-Ball Wear Test.
Pin-on-Disk Test
Objective: To determine the coefficient of friction of a lubricating fluid containing this compound.
Apparatus: Pin-on-Disk Tribometer.
Materials:
-
Steel pin (e.g., AISI 52100)
-
Steel disk (e.g., AISI 1018)
-
Test lubricant (Base oil + this compound at desired concentration)
-
Acetone and ethanol (for cleaning)
Procedure (based on ASTM G99):
-
Clean the pin and disk surfaces with acetone and then ethanol, and allow them to dry completely.
-
Mount the disk onto the rotating stage of the tribometer.
-
Secure the pin in the stationary holder.
-
Apply a thin, uniform layer of the test lubricant to the surface of the disk.
-
Bring the pin into contact with the disk surface.
-
Set the test parameters:
-
Normal Load: 10 N
-
Sliding Speed: 0.1 m/s
-
Track Radius: 20 mm
-
Test Duration: 1800 seconds
-
-
Start the test and record the frictional force continuously throughout the test.
-
The coefficient of friction is calculated by the tribometer software as the ratio of the frictional force to the normal load.
-
After the test, clean the pin and disk and examine the wear tracks.
Caption: Experimental workflow for the Pin-on-Disk Test.
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of azelaic acid with ethanol.
Caption: General synthesis workflow for this compound.
Conclusion
This compound demonstrates potential as a bio-based lubricant additive, primarily due to the polarity imparted by its ester functional groups. This polarity is believed to promote the formation of a protective film on metal surfaces, leading to a reduction in friction and wear. However, the available data suggests that its effectiveness is highly dependent on the specific application, base oil, and concentration. The provided experimental protocols for the Four-Ball Wear Test and Pin-on-Disk Test offer standardized methods for a comprehensive evaluation of this compound's tribological performance. Further research is warranted to fully characterize its performance in a variety of base oils and to optimize its concentration for different lubricating applications.
References
Application Notes: Diethyl Azelate in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azelate (DEA), an ester of the naturally occurring dicarboxylic acid, azelaic acid, is emerging as a potent bioactive molecule with significant therapeutic potential. While azelaic acid is well-known in dermatology, DEA is being investigated as a novel compound with unique biological activities. In vitro cell culture assays are fundamental to elucidating its mechanisms of action and evaluating its efficacy in various pathological contexts. DEA is characterized as a membrane-active immunomodulator (MAIM), primarily exerting its effects by altering the physical properties of the cell plasma membrane.[1]
Core Mechanism of Action: Adaptive Membrane Fluidity Modulation
The primary mechanism attributed to this compound is the modulation of plasma membrane fluidity.[1] Unlike drugs that target specific proteins, DEA integrates into the lipid bilayer, increasing its fluidity. This change in the membrane's physical state alters the function of embedded and associated proteins, such as receptors and enzymes, thereby modifying downstream signaling pathways.[1] This process is referred to as Adaptive Membrane Fluidity Modulation (AMFM). DEA has been shown to inhibit key enzymes involved in pain and inflammation signaling, such as phospholipase A2 (PLA2) and phospholipase D (PLD), not by direct binding to an active site in the conventional sense, but likely through the alteration of the membrane environment.[2][3]
Key Applications in Cell-Based Assays
-
Immunomodulation and Anti-Inflammatory Research: DEA exhibits a broad range of immunomodulatory activities.[4] In vitro studies using human dendritic cells have shown that DEA can significantly alter the secretion profile of cytokines and chemokines.[1] It decreases cytokine signaling from pattern recognition receptors, positioning it as a new class of non-steroidal anti-inflammatory drug (NSAID) that does not act through COX inhibition.[3] Its ability to modulate the plasma membrane makes it a valuable tool for studying inflammation pathways that are initiated at the cell surface.
-
Oncology and Antiproliferation Studies: The antiproliferative effects of DEA have been investigated in various cancer cell lines. When delivered via vesicular formulations like liposomes to enhance cellular uptake, DEA has demonstrated cytotoxic activity against HeLa (cervical cancer), KB (oral cancer), and B16F10 (melanoma) cell lines.[5] This suggests that modifying membrane dynamics could be a viable strategy in cancer therapy. Notably, DEA has been found to be non-cytotoxic in several types of normal primary human cells, indicating a potential therapeutic window.[4]
-
Dermatological and Skin Biology Research: As a derivative of azelaic acid, a staple in dermatological treatments, DEA is relevant for in vitro studies using skin cells. Azelaic acid is known to have an antiproliferative effect on keratinocytes.[6] DEA's ability to modulate immune responses and inflammation in skin models makes it a compound of interest for disorders characterized by immune dysregulation and abnormal keratinocyte proliferation.
Data Presentation
Table 1: Effect of this compound on Plasma Membrane Fluidity in Human PBMCs
Human Peripheral Blood Mononuclear Cells (7x10^5/ml) were treated for 20 minutes. Membrane fluidity is expressed as a percentage change from the untreated control. Data is derived from studies on azelates' membrane-fluidizing properties.[1]
| This compound (µM) | Change in Membrane Fluidity (%) |
| 0.1 | ~ +2% |
| 1.0 | ~ +5% |
| 10.0 | ~ +12% |
| 100.0 | ~ +20% |
Table 2: Cytokine Modulation by this compound in Human Plasmacytoid Dendritic Cells
Cells (1.6x10^5/ml) were treated with 0.5% this compound for 18 hours. Cytokine levels in the culture media were measured using multiplexed immunoassays. Results are expressed as a percentage of the untreated control.[1]
| Cytokine/Chemokine | Regulation | Change vs. Control (%) |
| IL-1α | Down | -50% |
| IL-1β | Down | -75% |
| IL-6 | Down | -60% |
| IL-8 | Down | -40% |
| IL-10 | Up | +20% |
| IL-12p40 | Down | -80% |
| TNF-α | Down | -75% |
| MCP-1 (CCL2) | Down | -50% |
| MIP-1α (CCL3) | Down | -60% |
| RANTES (CCL5) | Down | -30% |
| G-CSF | Down | -90% |
| GM-CSF | Down | -80% |
Table 3: Antiproliferative Activity (IC50) of Liposome-Entrapped this compound
The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after treatment.[5]
| Formulation | Cell Line | IC50 (µg/mL) |
| This compound in Liposomes | KB (Oral Cancer) | 0.08 |
| This compound in Liposomes | B16F10 (Melanoma) | 0.14 |
| Reference: Vincristine | KB (Oral Cancer) | 0.0024 |
| Reference: Vincristine | B16F10 (Melanoma) | 0.0025 |
Experimental Protocols
Protocol 1: Cell Viability and Antiproliferation (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
This compound (DEA) stock solution (dissolved in DMSO or ethanol)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DEA in culture medium from the stock solution. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the desired DEA concentrations. Include appropriate controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for DEA.
-
Medium Blank: Culture medium without cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium blank from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. The IC50 value can be determined by plotting viability against the logarithm of DEA concentration.
Protocol 2: Cytokine Release Profiling
This protocol describes the treatment of immune cells with DEA to assess its immunomodulatory effects by measuring secreted cytokines.
Materials:
-
Human Plasmacytoid Dendritic Cells (or other relevant immune cells, e.g., PBMCs)
-
Appropriate cell culture plates (e.g., 24-well)
-
Complete cell culture medium (e.g., RPMI-1640)
-
This compound (DEA)
-
Centrifuge
-
Multiplex immunoassay kit (e.g., Luminex-based) or individual ELISA kits
Procedure:
-
Cell Culture: Plate dendritic cells at a density of 1.6x10^5 cells/mL in a 24-well plate.[1] Allow cells to acclimate.
-
DEA Treatment: Treat the cells with the desired concentration of DEA (e.g., 0.5%).[1] Include an untreated or vehicle control.
-
Incubation: Incubate the cells for 18 hours at 37°C, 5% CO2.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well and transfer it to a new microfuge tube. Store at -80°C until analysis.
-
Cytokine Measurement: Analyze the levels of cytokines and chemokines in the supernatant using a multiplex immunoassay or specific ELISAs according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations from the DEA-treated group to the untreated control group to determine the percentage of up- or down-regulation.
Protocol 3: Plasma Membrane Fluidity Assay
This protocol provides a general method to measure changes in cell membrane fluidity induced by DEA using a fluorescent probe.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other cell line of interest
-
Culture medium or buffer (e.g., PBS)
-
This compound (DEA)
-
Fluorescent membrane probe (e.g., Laurdan or a pyrene-based monomer/excimer probe)
-
Fluorometer or fluorescence plate reader with appropriate excitation/emission filters
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with PBS. Resuspend the cells in medium at a concentration of approximately 7x10^5 cells/mL.[1]
-
Probe Loading: Add the fluorescent probe to the cell suspension at its optimal concentration and incubate according to the probe's specifications to allow it to intercalate into the cell membranes.
-
DEA Treatment: Add the desired concentrations of DEA (e.g., 0.1 µM to 100 µM) to the cell suspension.[1] Incubate for a short period (e.g., 20 minutes) at 37°C.[1]
-
Fluorescence Measurement: Transfer the cell suspension to a cuvette or a 96-well plate suitable for fluorescence measurements.
-
Measure the fluorescence intensity at two different emission wavelengths, corresponding to the probe in different membrane environments (e.g., ordered vs. disordered phases).
-
For pyrene-based probes, measure monomer (e.g., emission at 400 nm) and excimer (e.g., emission at 460 nm) fluorescence, with excitation at ~355 nm.[1]
-
For Laurdan, measure emission at ~440 nm (ordered phase) and ~490 nm (disordered phase) with excitation at ~350 nm.
-
-
Data Analysis: Calculate a ratio of the two intensity readings (e.g., monomer/excimer ratio or a Generalized Polarization (GP) value for Laurdan). An increase in this ratio typically corresponds to an increase in membrane fluidity. Express the results as a percentage change relative to the untreated control cells.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for assessing immunomodulatory effects.
Caption: Workflow for antiproliferation MTT assay.
References
- 1. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. Modulation of Dendritic Cell Innate and Adaptive Immune Functions by Oral and Sublingual Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Diethyl Azelate by High-Performance Liquid Chromatography
Abstract
This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Diethyl azelate. This method is applicable for the analysis of this compound in bulk drug substances and as a reference for its determination in various formulations. The proposed method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. This method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is the diethyl ester of azelaic acid, a dicarboxylic acid with known therapeutic properties. While methods for the analysis of azelaic acid are established, a dedicated HPLC method for its ester, this compound, is crucial for purity assessment, stability studies, and formulation analysis. This compound may be present as a derivative in various analytical procedures for azelaic acid or as an impurity.[1][2][3] This application note provides a robust and reliable HPLC protocol for the separation and quantification of this compound.
Experimental
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a column oven is suitable for this method. Data acquisition and processing can be performed using appropriate chromatography data software.
Chemicals and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Chromatographic Conditions
Based on established methods for the parent compound, azelaic acid, and similar diesters, the following starting conditions are proposed for the analysis of this compound.[4][5][6] Method optimization and validation are recommended for specific applications.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil 100-5C18 or equivalent) |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[1] |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 10-200 µg/mL.
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a bulk substance:
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute an aliquot with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 100 µg/mL) five times and evaluate the parameters.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Signaling Pathway Diagram
A signaling pathway diagram is not applicable for this analytical method. The workflow diagram above illustrates the logical sequence of the experimental protocol.
Conclusion
The proposed HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is based on established principles of reversed-phase chromatography and uses readily available instrumentation and reagents. It is recommended that the method be fully validated according to ICH guidelines before its implementation for routine analysis in a regulated environment.
References
- 1. Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Diethyl oxalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
How to increase the yield of Diethyl azelate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl azelate, a valuable chemical intermediate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help increase reaction yields and address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of azelaic acid with ethanol in the presence of an acid catalyst.[1][2][3] This is an equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][4]
Q2: Why is my this compound synthesis yield low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.[1] Other factors include insufficient catalyst, suboptimal temperature, and steric hindrance.
Q3: How can I increase the yield of my this compound synthesis?
A3: To drive the equilibrium towards the product and increase the yield, you can:
-
Use an excess of a reagent: Employing a large excess of ethanol is a common strategy to push the reaction forward.[1][5]
-
Remove water: As water is a byproduct, its removal from the reaction mixture will shift the equilibrium towards the formation of the ester.[1][5] This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.
Q4: What are the common side products in this compound synthesis?
A4: The primary side product is often the monoester, monoethyl azelate, resulting from incomplete esterification of the dicarboxylic acid.[6] Other impurities may arise from the azelaic acid starting material, which can include other dicarboxylic acids like pimelic, suberic, and sebacic acids.[6]
Q5: What is the role of the acid catalyst in the synthesis of this compound?
A5: The acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | 1. Increase the molar ratio of ethanol to azelaic acid.[5] 2. Remove water as it forms using a Dean-Stark apparatus or molecular sieves. 3. Increase the reaction time or temperature (reflux). |
| Insufficient or inactive catalyst. | 1. Ensure the correct amount of acid catalyst is used. 2. Use a fresh or properly stored catalyst. | |
| Presence of Monoethyl Azelate in Product | Incomplete esterification. | 1. Prolong the reaction time. 2. Increase the amount of ethanol and/or catalyst. 3. Ensure efficient water removal. |
| Product is a Dark Color | Impurities in starting materials or side reactions at high temperatures. | 1. Use high-purity azelaic acid and ethanol. 2. Avoid excessive heating or prolonged reaction times at very high temperatures. 3. Purify the final product by distillation. |
| Difficulty in Product Isolation | Incomplete neutralization of the acid catalyst. | 1. Thoroughly wash the crude product with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[7] 2. Follow with washes with deionized water to remove any remaining salts.[7] |
Data Presentation
Comparison of Catalysts for this compound Synthesis
| Catalyst | Substrate | Reaction Conditions | Yield (%) | Key Observations | Reference |
| Hydrogen Chloride (HCl) | Azelaic Acid, Ethanol | Reflux | 88 | High yield, requires handling of HCl gas. | [7][8] |
| Sulfuric Acid (H₂SO₄) | Azelaic Acid, Ethanol | Reflux | Good to Excellent | Common and effective catalyst, but can be corrosive and requires careful neutralization. | [1][9] |
| Amberlyst-15 (Solid Acid) | Carboxylic Acids, Alcohols | Varies (e.g., room temp to reflux) | High | Reusable, easy to separate from the reaction mixture, environmentally friendly. | [2] |
| Lipase (Enzymatic) | Azelaic Acid, Lauryl Alcohol | 46°C, 360 min | High Conversion | Mild reaction conditions, high selectivity, but may be more expensive and have longer reaction times. | [7] |
Note: Yields for sulfuric acid and Amberlyst-15 are general expectations for Fischer esterifications and may vary for this compound synthesis.
Experimental Protocols
Protocol 1: this compound Synthesis using Hydrogen Chloride Catalyst[7][8]
Materials:
-
Azelaic acid (20 g)
-
Anhydrous ethanol (200 ml)
-
Anhydrous hydrogen chloride (gas)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a gas washing bottle, dissolve azelaic acid in anhydrous ethanol with stirring at room temperature.
-
Bubble anhydrous hydrogen chloride gas through the solution for 2 hours.
-
Continue stirring the solution overnight at room temperature.
-
Heat the solution to reflux for 2 hours.
-
Cool the solution to room temperature and concentrate it under vacuum to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate and wash it several times with a saturated sodium bicarbonate solution.
-
Wash the organic layer with deionized water until the pH of the wash water is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the final product by vacuum distillation to obtain pure this compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Diagram 2: Fischer Esterification of Azelaic Acid
Caption: The overall reaction for the synthesis of this compound via Fischer esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting impurities in Diethyl azelate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl azelate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method for synthesizing this compound is the Fischer-Speier esterification of azelaic acid with excess ethanol using an acid catalyst, such as sulfuric acid or hydrogen chloride.[1][2][3][4][5] This reaction is an equilibrium process, and to achieve a high yield of the diester, it is crucial to either use a large excess of ethanol or remove water as it is formed.[2][3][4]
Q2: What are the typical impurities found in this compound synthesis?
A2: Typical impurities include unreacted azelaic acid, the monoester (Azelaic Acid Monoethyl Ester), and residual starting materials or byproducts from the azelaic acid source, which can include other dicarboxylic acids like pimelic acid, suberic acid, and sebacic acid.[6][7][8][9] Residual solvents such as ethanol may also be present.[6]
Q3: How can I purify crude this compound?
A3: A standard purification procedure involves washing the crude product with a saturated aqueous solution of sodium bicarbonate to remove unreacted azelaic acid and the acid catalyst.[1] This is followed by washing with water until the washings are neutral. The final purification is typically achieved by vacuum distillation to separate the this compound from less volatile impurities.[1]
Q4: What analytical techniques are suitable for analyzing the purity of this compound and identifying impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for analyzing the purity of this compound and identifying volatile impurities.[10][11][12] For non-volatile impurities or to quantify the purity of the starting azelaic acid, High-Performance Liquid Chromatography (HPLC) can be used.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to equilibrium.[2][3] - Insufficient catalyst. - Reaction time is too short. - Inefficient removal of water.[2][3] | - Use a large excess of ethanol (e.g., 10-fold or more) to drive the equilibrium towards the product.[2] - Ensure an adequate amount of acid catalyst is used. - Increase the reaction time and monitor the reaction progress using TLC or GC. - Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[2][3] |
| Presence of significant amount of Azelaic Acid Monoethyl Ester | - Incomplete esterification. - Insufficient ethanol or reaction time. | - Increase the molar ratio of ethanol to azelaic acid. - Extend the reflux time to ensure complete conversion to the diester. |
| Product is a dark color | - The use of a chemical catalyst at high temperatures can sometimes lead to the formation of undesired, colored by-products.[13] | - Consider using enzymatic esterification (e.g., with Novozym 435) which operates under milder conditions and can produce a lighter-colored product.[13] - If using a chemical catalyst, ensure the reaction temperature is not excessively high. |
| Presence of unreacted Azelaic Acid in the final product | - Inefficient washing step. - Insufficient amount of sodium bicarbonate solution used for neutralization. | - Ensure thorough washing of the crude product with saturated sodium bicarbonate solution. - Check the pH of the aqueous layer after washing to ensure it is basic, indicating that all the acid has been neutralized. Repeat the wash if necessary.[1] |
| Final product is not pure after distillation | - Inefficient vacuum distillation. - Boiling points of impurities are close to that of this compound. | - Use a fractional distillation column to improve the separation efficiency. - Ensure the vacuum is stable and the distillation is performed slowly to allow for proper separation of fractions. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a representative method and may require optimization based on laboratory conditions.
Materials:
-
Azelaic acid
-
Anhydrous ethanol (200 proof)
-
Anhydrous hydrogen chloride gas or concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve azelaic acid in a 10-fold molar excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of azelaic acid) or bubble anhydrous hydrogen chloride gas through the solution for a period of time.[1]
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC analysis.
-
After cooling to room temperature, concentrate the solution under reduced pressure to remove the excess ethanol.
-
Dissolve the resulting oil in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (repeat until no more gas evolution is observed) and then with deionized water until the pH of the aqueous layer is neutral.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
Analytical Method: GC-MS for Purity Assessment
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)[11]
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent like ethyl acetate or dichloromethane before injection.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in troubleshooting this compound synthesis impurities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. veeprho.com [veeprho.com]
- 7. US10106483B2 - Process for preparation of azelaic acid - Google Patents [patents.google.com]
- 8. US20170334825A1 - Process for preparation of azelaic acid - Google Patents [patents.google.com]
- 9. WO2016067160A1 - Process for preparation of azelaic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Diethyl azelate esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl azelate via esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of azelaic acid to produce this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The esterification of azelaic acid is an equilibrium-driven process. The presence of water, a byproduct of the reaction, can prevent the reaction from reaching completion.[1][2] | Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[1] Excess Reactant: Use a large excess of ethanol to shift the equilibrium towards the formation of the this compound product.[1][2] |
| Insufficient catalysis: The reaction rate may be too slow without adequate catalytic activity. | Catalyst Concentration: Ensure the appropriate amount of acid catalyst (e.g., sulfuric acid, hydrogen chloride) is used.[3] For enzymatic reactions, optimize the enzyme loading.[4] | |
| Suboptimal reaction temperature: The reaction may not proceed efficiently if the temperature is too low. | Temperature Control: Maintain the reaction at a gentle reflux to ensure a sufficient reaction rate without causing degradation of reactants or products.[3][5] For enzymatic methods, the optimal temperature may be lower, for instance, around 46°C.[4] | |
| Side reactions: High temperatures can sometimes lead to the formation of unwanted byproducts, reducing the yield of the desired ester.[1] | Optimize Temperature: Carefully control the reaction temperature to minimize side reactions.[1] | |
| Product Purity Issues | Presence of unreacted starting materials: Azelaic acid or monoethyl azelate may be present in the final product.[1] | Reaction Completion: Ensure the reaction goes to completion by optimizing reaction time and conditions as described above. Purification: Utilize column chromatography to separate the this compound from unreacted starting materials and byproducts.[2] |
| Residual catalyst: The acid catalyst may contaminate the final product. | Neutralization and Washing: After the reaction, wash the organic phase with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst. Follow with water washes until the pH is neutral.[5] | |
| Hydrolysis during workup: The ester groups of this compound are susceptible to hydrolysis under acidic or basic conditions in the presence of water.[2] | Controlled Workup: Perform aqueous workup steps quickly and at low temperatures. Use neutral or mildly acidic conditions during extractions and washes to minimize hydrolysis.[2] | |
| Reaction Not Proceeding | Wet glassware or reactants: The presence of water will inhibit the forward esterification reaction.[3] | Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and other reagents.[2][5] |
| Inactive catalyst: The catalyst may have degraded or is not suitable for the reaction. | Catalyst Quality: Use a fresh, high-quality catalyst. For enzymatic reactions, ensure the enzyme has been stored correctly and is active. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound.
Q1: What are the typical reaction conditions for the acid-catalyzed esterification of azelaic acid?
A1: A common method involves reacting azelaic acid with an excess of anhydrous ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. The mixture is typically heated to reflux for several hours to drive the reaction.[3][5]
Q2: Can I use a method other than acid catalysis for the esterification?
A2: Yes, enzymatic esterification is a viable alternative. For instance, immobilized lipase B from Candida antarctica (Novozym 435) can be used to catalyze the reaction between azelaic acid and lauryl alcohol to produce dilauryl azelate, and similar principles can be applied for this compound.[4] This method often requires milder reaction conditions.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (azelaic acid) and the appearance of the product (this compound). Gas Chromatography (GC) can also be used for a more quantitative analysis.
Q4: What is the best way to purify the crude this compound?
A4: After the reaction, the crude product is typically washed with a saturated sodium bicarbonate solution and then with water to remove the acid catalyst and any unreacted azelaic acid.[5] For high purity, vacuum distillation or column chromatography are effective purification methods.[2][5]
Q5: Why is it important to use anhydrous conditions?
A5: Esterification is a reversible reaction where water is a byproduct. The presence of water at the start of the reaction will inhibit the formation of the ester product by favoring the reverse reaction (hydrolysis).[3]
Experimental Protocols
Acid-Catalyzed Esterification of Azelaic Acid
This protocol is a representative method for the synthesis of this compound using an acid catalyst.
Materials:
-
Azelaic acid
-
Anhydrous ethanol (200 proof)
-
Anhydrous hydrogen chloride gas or concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve azelaic acid in an excess of anhydrous ethanol.
-
With stirring, slowly add the acid catalyst (e.g., bubble anhydrous hydrogen chloride gas through the solution or add concentrated sulfuric acid dropwise) at room temperature.
-
Set up the apparatus for reflux and heat the mixture to a gentle reflux for at least 60 minutes.[3]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting oil in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer several times with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water until the pH of the aqueous layer is neutral.[5]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[5]
Enzymatic Esterification of Azelaic Acid
This protocol outlines the general steps for an enzyme-catalyzed synthesis, with specific conditions that may require optimization for this compound.
Materials:
-
Azelaic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (optional, to aid solubility)
Equipment:
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Filtration apparatus
Procedure:
-
Combine azelaic acid, ethanol, and the immobilized lipase in a reaction vessel.
-
If necessary, add an organic solvent to dissolve the reactants.
-
Place the vessel in a shaking incubator or on a temperature-controlled stirrer and maintain the optimal temperature (e.g., 46°C).[4]
-
Allow the reaction to proceed for the optimized reaction time (e.g., 360 minutes).[4]
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
The liquid phase contains the this compound. The product can be purified from the excess reactants and any solvent by distillation or chromatography.
Data Presentation
Optimized Reaction Conditions for Enzymatic Synthesis of a Diazelaate Ester
The following table summarizes the optimized reaction conditions for the enzymatic synthesis of dilauryl azelate, which can serve as a starting point for the optimization of this compound synthesis.[4]
| Parameter | Optimized Value |
| Reaction Time | 360 min |
| Enzyme Amount | 0.14 g |
| Reaction Temperature | 46 °C |
| Molar Ratio (Azelaic Acid:Alcohol) | 1:4.1 |
Visualizations
Caption: Workflow for acid-catalyzed this compound synthesis.
References
Preventing hydrolysis of Diethyl azelate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of diethyl azelate in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound in aqueous media.
Q1: My this compound solution is showing a decrease in concentration over time. What could be the cause?
A1: A decrease in this compound concentration in an aqueous solution is likely due to hydrolysis. This compound, like other esters, can react with water, breaking down into azelaic acid and ethanol. This reaction is influenced by several factors, including pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of my this compound solution?
A2: The pH of your aqueous solution is a critical factor in the stability of this compound. Ester hydrolysis can be catalyzed by both acids and bases.[1] Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range (around pH 4-6). In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. For sensitive applications, it is crucial to control the pH of your solution with an appropriate buffer system.
Q3: I am observing faster degradation of this compound at elevated temperatures. What is the relationship between temperature and hydrolysis?
A3: The rate of chemical reactions, including ester hydrolysis, generally increases with temperature. If your experimental protocol involves heating, you can expect an accelerated rate of this compound degradation. For long-term storage or experiments where stability is paramount, it is recommended to maintain a low temperature.
Q4: Can I prepare a stock solution of this compound in water for long-term storage?
A4: Preparing aqueous stock solutions of this compound for long-term storage is not recommended due to its susceptibility to hydrolysis. A better practice is to prepare fresh solutions before use. If a stock solution is necessary, consider dissolving the this compound in an anhydrous organic solvent, such as ethanol or DMSO, and storing it at a low temperature in a tightly sealed container to minimize exposure to moisture.[2] When preparing the final aqueous solution, the volume of the organic solvent should be kept to a minimum to avoid potential effects on your experiment.
Q5: Are there any additives I can use to prevent the hydrolysis of this compound?
A5: Yes, several strategies can be employed to stabilize this compound in aqueous solutions:
-
pH Control: Maintaining the pH in the optimal stability range (typically slightly acidic) using buffers is the most straightforward approach.[3]
-
Cosolvents: The addition of water-miscible organic solvents (cosolvents) like ethanol, propylene glycol, or polyethylene glycols can reduce the water activity and, in turn, slow down the hydrolysis rate.[4][5]
-
Complexation Agents:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the this compound molecule, protecting the ester groups from hydrolysis. This is a common strategy to enhance the stability of hydrophobic compounds in aqueous solutions.
-
Micelles: Surfactants can form micelles that can incorporate this compound, shielding it from the aqueous environment and thus reducing the rate of hydrolysis.
-
-
Stabilizers: In formulated products, specific chemical stabilizers can be used. For instance, carbodiimides can react with the carboxylic acid formed during hydrolysis, preventing it from catalyzing further degradation.[3][6]
-
Chelating Agents: If metal ions are present in your solution, they can catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions and improve stability.[3]
-
Antioxidants: In some cases, oxidative processes can initiate or accelerate hydrolysis. The addition of antioxidants may help to mitigate this.[3]
Q6: My formulation requires an aqueous solution of this compound. What is the best way to prepare and handle it to minimize degradation?
A6: To minimize hydrolysis when preparing and handling aqueous solutions of this compound, follow these steps:
-
Use High-Purity Water: Ensure the water used is of high purity (e.g., deionized or distilled) to minimize catalytic impurities.
-
Control pH: Prepare your solution using a buffer system that maintains the pH in the optimal stability range for this compound (typically slightly acidic).
-
Low Temperature: Prepare and store the solution at a low temperature (e.g., 2-8 °C) to reduce the rate of hydrolysis.
-
Fresh Preparation: Prepare the solution as close to the time of use as possible.
-
Inert Atmosphere: For highly sensitive applications, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation which might contribute to hydrolysis.
-
Consider Formulation Aids: If compatible with your experimental design, consider the use of cosolvents, cyclodextrins, or other stabilizing agents.
Data Presentation
Due to the limited availability of specific experimental data for the hydrolysis of this compound in the public domain, the following table provides an illustrative example of how the hydrolysis rate constant (k) might vary with pH and temperature. The trend is based on the general principles of ester hydrolysis.
| pH | Temperature (°C) | Illustrative Half-life (t½) |
| 2.0 | 25 | Hours to Days |
| 4.0 | 25 | Weeks to Months |
| 7.0 | 25 | Days to Weeks |
| 9.0 | 25 | Hours to Days |
| 7.0 | 4 | Weeks to Months |
| 7.0 | 40 | Hours to Days |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified values for this compound. Actual hydrolysis rates should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound by monitoring its disappearance over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Buffer solutions of desired pH (e.g., phosphate, citrate)
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Thermostated incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations to create a calibration curve.
-
Reaction Setup: a. Prepare buffer solutions at the desired pH values. b. In separate temperature-controlled vessels, bring the buffer solutions and a concentrated stock solution of this compound (in a minimal amount of a water-miscible organic solvent like acetonitrile) to the desired experimental temperature. c. To initiate the reaction, add a small, known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot by diluting it in a cold, non-reactive solvent (e.g., acetonitrile) to stop further degradation.
-
HPLC Analysis: a. Analyze the quenched samples and the standard solutions by HPLC. A reverse-phase C18 column is often suitable for this type of analysis. b. The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid. The UV detection wavelength should be optimized for this compound.
-
Data Analysis: a. Use the calibration curve to determine the concentration of this compound in each sample at each time point. b. Plot the natural logarithm of the this compound concentration versus time. c. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the hydrolysis reaction under those specific conditions.
Visualizations
Diagram 1: Hydrolysis of this compound
Caption: A simplified diagram showing the hydrolysis of this compound into its constituent parts.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting the instability of this compound in aqueous solutions.
Diagram 3: Signaling Pathway of Hydrolysis Prevention Strategies
Caption: A diagram illustrating various strategies to mitigate the factors causing this compound hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carbodiimide.com [carbodiimide.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
Common side products in the synthesis of Diethyl azelate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Diethyl azelate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on common side products.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of azelaic acid with ethanol.
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this, primarily related to the equilibrium nature of the Fischer esterification reaction.
-
Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the diethyl ester, it is crucial to use a large excess of the alcohol (ethanol) and/or remove the water produced during the reaction.[1][2]
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or hydrogen chloride, is necessary. An inadequate amount of catalyst will result in a slow and incomplete reaction.
-
Solution: Ensure the catalyst is added in an appropriate amount. For instance, concentrated sulfuric acid is typically used in catalytic amounts.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or the temperature may have been too low. Conversely, excessively high temperatures can lead to side reactions.[4]
-
Solution: Refluxing the reaction mixture for several hours (e.g., 2-4 hours) is a common practice.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during the extraction and purification steps.
-
Solution: Be meticulous during transfers. Ensure complete extraction from the aqueous phase. When performing distillation, ensure the apparatus is properly set up to avoid losses.
-
Question: I have identified an impurity in my final product. What are the likely side products in this synthesis?
Answer:
The most common side product is the result of incomplete esterification. Other impurities may also be present depending on the reaction conditions and the purity of the starting materials.
-
Azelaic Acid Monoethyl Ester: This is the most prevalent side product, formed when only one of the two carboxylic acid groups of azelaic acid reacts with ethanol. Its presence indicates that the reaction has not gone to completion.[6][7]
-
Unreacted Azelaic Acid: If the reaction is incomplete, some of the starting dicarboxylic acid will remain in the product mixture.
-
Diethyl Ether: Under acidic conditions and at elevated temperatures, ethanol can undergo self-condensation to form diethyl ether. While this is a potential side product, it is generally not a major concern under typical Fischer esterification conditions and is often removed during the work-up and distillation due to its low boiling point (34.6 °C).
-
Impurities from Starting Material: The purity of the initial azelaic acid is crucial. Commercial grades of azelaic acid may contain other dicarboxylic acids which can also undergo esterification.
Question: How can I effectively remove the monoethyl ester and unreacted azelaic acid from my this compound product?
Answer:
A combination of washing and distillation is the most effective method for purifying this compound.
-
Aqueous Wash with a Weak Base: After the reaction, the crude product should be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][8] This will react with and neutralize the acidic protons of any unreacted azelaic acid and the monoethyl ester, converting them into their corresponding carboxylate salts. These salts are soluble in the aqueous layer and can thus be separated from the organic layer containing the this compound.
-
Fractional Distillation: After washing and drying the organic layer, fractional distillation under reduced pressure is recommended for final purification.[9][10] this compound has a significantly higher boiling point than diethyl ether and a lower boiling point than the monoethyl ester and azelaic acid, allowing for their separation.
Question: What is the role of the acid catalyst and can I use other acids?
Answer:
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[11]
Commonly used strong acid catalysts include:
-
Sulfuric Acid (H₂SO₄)[3]
-
Hydrogen Chloride (HCl) (gas or in an ethereal solution)[5]
-
p-Toluenesulfonic acid (p-TsOH)[3]
While other strong acids can be used, sulfuric acid and hydrogen chloride are the most common and effective for this transformation.
Data Presentation
The following table summarizes typical yields and the primary side product observed in the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions.
| Parameter | Value | Reference |
| Typical Yield | 88% | [5] |
| Primary Side Product | Azelaic Acid Monoethyl Ester | [6][7] |
| Purity after Purification | >98% | [12] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is based on a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood.[5]
Materials:
-
Azelaic acid (20 g)
-
Anhydrous ethanol (200 proof, 200 ml)
-
Anhydrous hydrogen chloride gas
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 350 ml gas washing bottle equipped with a magnetic stir bar, combine azelaic acid (20 g) and anhydrous ethanol (200 ml).
-
Introduction of Catalyst: While stirring the mixture at room temperature, bubble anhydrous hydrogen chloride gas through the solution via the gas inlet tube. The rate of gas addition should be controlled such that the gas dissolves completely in the ethanol without significant bubbling at the surface. Continue the addition of HCl gas for approximately 2 hours.
-
Reaction: After the addition of HCl is complete, continue stirring the mixture overnight at room temperature.
-
Reflux: The following day, transfer the solution to a 1 L Erlenmeyer flask and heat it to reflux for 2 hours. This step helps to drive the reaction to completion and removes a significant portion of the dissolved HCl.
-
Solvent Removal: Cool the solution to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a clear, slightly yellow oil.
-
Work-up: Dissolve the crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid catalyst and convert unreacted azelaic acid and the monoethyl ester into their water-soluble salts.
-
Aqueous Wash: Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting semi-purified this compound can be further purified by vacuum distillation to yield the final product. A reported yield for this procedure is 22 grams (88% of theoretical).[5]
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Azelaic Acid Monoethyl Ester synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 624-17-9 | SynZeal [synzeal.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Purification [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
Improving the purity of Diethyl azelate through recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Diethyl azelate through recrystallization and other purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from azelaic acid and ethanol, may contain several impurities:
-
Unreacted Starting Materials: Azelaic acid and ethanol.[1][2]
-
By-products: Monoethyl azelate, where only one of the carboxylic acid groups has been esterified.
-
Impurities from Azelaic Acid: The initial azelaic acid may contain other aliphatic dicarboxylic acids such as pimelic acid, suberic acid, and sebacic acid.[3][4]
-
Residual Catalyst: Acid catalysts like sulfuric acid used during esterification.[1]
Q2: Can this compound be purified by conventional recrystallization?
A2: Conventional single-solvent recrystallization is generally not suitable for this compound. This is because it has a very low melting point (around -16 °C) and exists as a liquid at room temperature.[6] Cooling a solution of this compound in a single solvent is more likely to result in the product "oiling out" as a liquid rather than forming crystals.[7][8]
Q3: What is "oiling out" and why is it a problem?
A3: "Oiling out" is a phenomenon where a compound separates from a cooling solution as a liquid (an oil) instead of solid crystals.[7][8] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[7] When the oil eventually solidifies, it often does so with a lower purity than if well-defined crystals had formed.[7] Oiling out is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly.[7][8]
Q4: What are the primary methods for purifying this compound?
A4: The most common and effective methods for purifying this compound are:
-
Preliminary Workup (Washing): A liquid-liquid extraction to remove acidic impurities and water-soluble components.[1][9][10]
-
Vacuum Distillation: This is an excellent method for purifying high-boiling point liquids like this compound, as it lowers the boiling point and prevents thermal decomposition.[10][11] Fractional distillation can be particularly effective for separating components with close boiling points.[12][13] Diesters of azelaic acid have been purified to 99% purity using fractional distillation.[14]
-
Mixed-Solvent Recrystallization: This technique can be attempted for low-melting solids or oils. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization.[6][15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound "oils out" instead of crystallizing. | The compound's melting point is below the temperature of the solution when saturation is reached.[8] | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent to decrease saturation. Allow the solution to cool more slowly. Seeding with a pure crystal can also help.[7] |
| The solution is too concentrated. | Add more of the "good" solvent to the hot solution and allow it to cool again.[7] | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulate the flask to slow down cooling.[7] | |
| Low or no crystal formation after cooling. | Too much solvent was used, and the solution is not saturated. | Evaporate some of the solvent to increase the concentration and attempt to cool again.[7] |
| The incorrect solvent or solvent mixture was chosen. | Perform small-scale solubility tests to find a more suitable solvent or solvent pair.[17] | |
| Poor recovery of this compound. | A large amount of the product remains dissolved in the mother liquor. | Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[7] |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent for washing to minimize redissolving the purified product.[17][18] | |
| The purified this compound is still impure. | Impurities were trapped during rapid crystallization or "oiling out". | Repeat the purification process, ensuring slow crystal growth. Consider an alternative purification method like vacuum distillation.[7] |
| Incomplete removal of acidic impurities during the initial wash. | Ensure the aqueous wash with sodium bicarbonate is repeated until no more CO2 evolution is observed.[1] |
Experimental Protocols
Data Presentation: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C13H24O4 |
| Molecular Weight | 244.33 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | -16 to -15.8 °C |
| Boiling Point | 172 °C at 18 mmHg |
| Density | 0.973 g/mL at 25 °C |
Protocol 1: Preliminary Workup - Removal of Acidic Impurities
This protocol is a crucial first step to remove unreacted azelaic acid and the acid catalyst.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel. The volume of the solvent should be sufficient to fully dissolve the crude product.[10]
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel. Swirl gently and vent frequently to release the CO2 gas produced. Shake the funnel and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash two to three times, or until no more gas evolves.[1][10]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[1][10]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[1][10]
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the pre-purified this compound.[1][10]
Protocol 2: Mixed-Solvent Recrystallization
This technique is an option for purifying low-melting point compounds like this compound.
-
Solvent Selection: Choose a miscible solvent pair. One solvent should be a "good" solvent in which this compound is highly soluble (e.g., ethanol, acetone, or ethyl acetate). The second should be a "poor" solvent or "anti-solvent" in which this compound is insoluble or sparingly soluble (e.g., water or hexane).[6][16] A common pair for esters is ethanol and water.[10]
-
Dissolution: Place the pre-purified this compound in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to just dissolve the compound.
-
Induce Crystallization: While the solution is hot, slowly add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[10][16]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.[16]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents to remove any adhering impurities.[10]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. WO2016067160A1 - Process for preparation of azelaic acid - Google Patents [patents.google.com]
- 4. US10106483B2 - Process for preparation of azelaic acid - Google Patents [patents.google.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. varsitytutors.com [varsitytutors.com]
- 12. Purification [chem.rochester.edu]
- 13. quora.com [quora.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. echemi.com [echemi.com]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 17. Recrystallization [sites.pitt.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scaling Up Diethyl Azelate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Diethyl azelate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for producing this compound?
A1: The primary industrial method for synthesizing this compound is through the Fischer esterification of azelaic acid with ethanol.[1] This process typically utilizes an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to achieve high conversion rates. The reaction is reversible, necessitating strategies to drive the equilibrium towards the product.[2]
Q2: What are the key parameters to control during the scale-up of this compound synthesis?
A2: When scaling up the Fischer esterification of azelaic acid, critical parameters to monitor and control include:
-
Temperature: Influences reaction rate and potential side reactions.
-
Catalyst Concentration: Affects the reaction kinetics.
-
Reactant Molar Ratio: Using an excess of ethanol can shift the equilibrium to favor product formation.[2]
-
Water Removal: Efficient removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion.[2][3]
-
Mixing/Agitation: Ensures homogeneity and efficient heat and mass transfer within the reactor.
Q3: What are the common impurities encountered in technical-grade this compound?
A3: Common impurities in technical-grade this compound can include unreacted azelaic acid, monoethyl azelate, and residual catalyst.[4] Depending on the reaction conditions, byproducts from side reactions, such as ether formation from ethanol at high temperatures, may also be present. The purity of the final product is crucial for its various applications, from a chemical intermediate to a component in cosmetics and lubricants.[5] A purity of 98%+ is often desired for efficient downstream synthetic processes.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The final isolated yield is significantly lower than the theoretical maximum.
-
Analysis of the crude product shows a high percentage of unreacted azelaic acid or monoethyl azelate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction (Equilibrium) | Increase the molar ratio of ethanol to azelaic acid.[2] | Le Chatelier's principle: A large excess of a reactant shifts the equilibrium towards the products.[6] |
| Implement efficient water removal. | The removal of a byproduct (water) drives the reversible reaction to completion.[2][3] | |
| Insufficient Catalyst Activity | Verify the concentration and activity of the acid catalyst. | The catalyst is essential for achieving a reasonable reaction rate. |
| Consider using a different acid catalyst (e.g., p-toluenesulfonic acid). | Different catalysts may offer better performance under specific reaction conditions. | |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. | Higher temperatures increase the reaction rate, but can also lead to side reactions if too high. |
| Poor Mixing in the Reactor | Ensure adequate agitation to maintain a homogeneous reaction mixture. | Proper mixing is crucial for effective interaction between reactants and catalyst, especially at a larger scale. |
Issue 2: Product Discoloration
Symptoms:
-
The final this compound product has a yellow or brownish tint.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Reaction Temperatures | Lower the reaction temperature and potentially extend the reaction time. | High temperatures can lead to the degradation of reactants or products, causing discoloration. |
| Presence of Impurities in Starting Materials | Use high-purity azelaic acid and ethanol. | Impurities in the starting materials can undergo side reactions that produce colored byproducts. |
| Prolonged Reaction Time at Elevated Temperatures | Optimize the reaction time to achieve high conversion without unnecessary exposure to heat. | Extended heating can promote the formation of degradation products. |
| Oxidation | Consider blanketing the reaction with an inert gas like nitrogen. | This prevents oxidation of sensitive compounds at high temperatures. |
Issue 3: Difficulties in Purification
Symptoms:
-
Formation of stable emulsions during aqueous workup.
-
Inefficient separation of this compound from byproducts during distillation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Emulsion Formation | Add a brine (saturated NaCl solution) wash after the bicarbonate wash. | The increased ionic strength of the aqueous phase helps to break emulsions. |
| Allow for longer separation times in the separatory funnel or reactor jacket. | Gravity can eventually break down some emulsions. | |
| Incomplete Removal of Acidic Impurities | Ensure thorough washing with a sodium bicarbonate solution until the aqueous layer is basic.[7] | This neutralizes and removes any remaining azelaic acid or acid catalyst. |
| Co-distillation of Impurities | Optimize vacuum distillation conditions (pressure and temperature). | Fine-tuning the distillation parameters can improve the separation of components with close boiling points. The boiling point of this compound is 172 °C at 18 mmHg. |
| Consider a fractional distillation setup for better separation. | A fractionating column provides more theoretical plates for a more precise separation. |
Experimental Protocols & Data
Lab-Scale Synthesis of this compound
This protocol is based on a literature procedure and serves as a foundation for scaling up.[7]
Materials:
-
Azelaic Acid: 20 g
-
Anhydrous Ethanol (200 proof): 200 ml
-
Anhydrous Hydrogen Chloride Gas
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Water
Procedure:
-
A mixture of azelaic acid and anhydrous ethanol is placed in a suitable reaction vessel.
-
Anhydrous hydrogen chloride gas is bubbled through the solution with stirring at room temperature for 2 hours.
-
The reaction mixture is stirred overnight.
-
The solution is heated to reflux for 2 hours to drive off excess dissolved hydrogen chloride.
-
The mixture is cooled to room temperature and concentrated under vacuum.
-
The resulting crude oil is dissolved in ethyl acetate and washed several times with a saturated sodium bicarbonate solution.
-
The organic layer is then washed with water until the pH of the wash water is neutral.
-
The semi-purified product is then purified by vacuum distillation to yield this compound.
Expected Yield: Approximately 88% of the theoretical yield.[7]
Typical Industrial Production Parameters (Illustrative)
The following table provides an illustrative range of parameters for the industrial-scale Fischer esterification of azelaic acid. Actual parameters will vary based on the specific equipment and process design.
| Parameter | Typical Range | Unit |
| Reaction Temperature | 100 - 140 | °C |
| Pressure | Atmospheric or slight vacuum | atm |
| Ethanol to Azelaic Acid Molar Ratio | 5:1 to 10:1 | |
| Sulfuric Acid Catalyst Loading | 0.5 - 2.0 | % by weight of azelaic acid |
| Reaction Time | 4 - 12 | hours |
| Typical Yield | > 95 | % |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
This compound Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis and purification.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. WO2016067160A1 - Process for preparation of azelaic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. cerritos.edu [cerritos.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stabilizing Diethyl Azelate for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of Diethyl azelate in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage and experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the long-term storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., cloudiness, color change) | 1. Moisture Absorption & Hydrolysis: The presence of water can lead to the hydrolysis of the ester. 2. Oxidation: Exposure to air, especially in the presence of light or heat, can cause oxidative degradation. 3. Contamination: Introduction of impurities during handling. | 1. Ensure the storage container is tightly sealed and consider using a desiccant. Store in a dry environment. 2. Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light by using an amber vial or storing in a dark place. 3. Use clean, dry equipment when handling this compound. |
| Decrease in purity confirmed by analysis (e.g., GC, HPLC) | 1. Hydrolysis: The ester is breaking down into azelaic acid and ethanol due to water. 2. Thermal Degradation: Storage at elevated temperatures can accelerate degradation. | 1. Minimize exposure to moisture. If the product has been opened multiple times, consider purging the headspace with an inert gas before resealing. 2. Store at recommended cool temperatures. Avoid storing near heat sources. |
| Inconsistent experimental results using stored this compound | 1. Degradation of the compound: The concentration of active this compound may have decreased. 2. Formation of byproducts: Degradation products may interfere with the experiment. | 1. Perform a purity analysis of the stored this compound before use. 2. If degradation is suspected, it is recommended to use a fresh, unopened batch of this compound for critical experiments. |
| Formation of a precipitate | 1. Hydrolysis: Azelaic acid, a hydrolysis product, has lower solubility and may precipitate out. 2. Low Temperature Storage: this compound can solidify at low temperatures (Melting Point: -16 to -15.8 °C).[1] | 1. Confirm the identity of the precipitate through analytical methods. If it is azelaic acid, the product has degraded. 2. If stored at very low temperatures, allow the product to slowly warm to room temperature and ensure it fully re-dissolves before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.
Q2: How does water affect the stability of this compound?
A2: Water can cause the hydrolysis of this compound, a chemical reaction that breaks down the ester into azelaic acid and ethanol. This process can be accelerated by the presence of acids or bases.[3] Hydrolysis will reduce the purity of your product and can affect experimental outcomes.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in color, the appearance of cloudiness, or the formation of a precipitate. A definitive way to assess degradation is through analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can detect a decrease in the purity of the this compound and the presence of degradation products.
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: While this compound is stable under recommended storage conditions, for long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.[1] This minimizes the risk of oxidation, which can occur over time with exposure to oxygen.
Q5: Can I store this compound in the refrigerator or freezer?
A5: Storing this compound in a refrigerator (typically 2-8 °C) is a good practice to keep it cool. However, be aware of its freezing point (-16 to -15.8 °C).[1] While freezing can be a storage method for some chemicals, it's important to ensure the container is suitable for low temperatures to avoid damage.[2] Upon thawing, ensure the product is completely liquid and homogenous before use.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, GC grade)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent. A typical concentration might be 1 mg/mL.
-
Perform serial dilutions to create a working solution suitable for GC analysis (e.g., 10-100 µg/mL).
-
-
GC Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared sample into the GC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
The purity of this compound is determined by the area percent of its corresponding peak relative to the total area of all peaks in the chromatogram.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Protocol 2: Accelerated Stability Study (Hydrolytic Stability)
This protocol is designed to assess the stability of this compound in the presence of water at an elevated temperature to simulate long-term storage in a shorter timeframe.
Objective: To evaluate the susceptibility of this compound to hydrolysis.
Materials:
-
This compound
-
Deionized water
-
Pressure-resistant glass bottles with secure caps
-
Oven with a rotating rack
-
Analytical balance
-
GC-FID system (as described in Protocol 1)
Procedure:
-
Add 75 mL of this compound and 25 mL of deionized water to a pressure-resistant glass bottle.
-
Securely cap the bottle.
-
Place the bottle in an oven equipped with a rotating rack at a constant elevated temperature (e.g., 50 °C).
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot of the this compound (organic) layer for analysis.
-
Analyze the purity of the this compound aliquot using the GC method outlined in Protocol 1.
-
Data Analysis: Plot the purity of this compound as a function of time. A decrease in purity over time indicates hydrolytic degradation.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Recommended workflow for long-term storage of this compound.
References
Technical Support Center: Method Refinement for Diethyl Azelate Detection in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection of diethyl azelate in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, particularly when using gas chromatography (GC) based methods, which are common for this analyte.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard or sample?
Answer:
Poor peak shape is a common issue in GC analysis and can significantly impact the accuracy and precision of quantification.[1] The primary causes can be categorized as follows:
-
Chemical Interactions: this compound, although less polar than its parent dicarboxylic acid (azelaic acid), can still interact with active sites in the GC system. This is particularly true if there are any unreacted azelaic acid molecules present. These interactions can lead to peak tailing.[2]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting.[2]
-
Improper Injection Technique/Parameters: A slow injection speed, an injection volume that is too large, or an inappropriate injector temperature can all contribute to band broadening and poor peak shape.
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components on the column can create active sites and degrade chromatographic performance.
Troubleshooting Steps:
-
Verify Derivatization Efficiency: Incomplete conversion of azelaic acid to this compound will result in the presence of the more polar, underivatized acid, which is a common cause of peak tailing.[3] Ensure your derivatization reaction (esterification) goes to completion.
-
Optimize Injection Parameters:
-
System Maintenance:
-
Replace the injector liner and septum. Deactivated liners with glass wool are often recommended for ester analysis.[5]
-
Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a properly coated stationary phase.[2]
-
If the column is old or heavily contaminated, it may need to be replaced.
-
Question: I'm experiencing baseline instability or seeing ghost peaks in my chromatograms. What could be the cause?
Answer:
Baseline instability and ghost peaks are typically indicative of contamination within the GC system or issues with the carrier gas supply.
Potential Sources and Solutions:
-
Contaminated Carrier Gas: Ensure high-purity carrier gas is used and that gas purification traps are functional.[2]
-
Column Bleed: This manifests as a rising baseline, especially at higher temperatures. This can be caused by operating the column above its maximum temperature limit or by oxygen contamination in the carrier gas.[6]
-
Injector Contamination: Residual sample components from previous injections can elute in later runs, causing ghost peaks. Regularly clean the injector and replace the septum and liner.[6]
-
Sample Carryover: If a highly concentrated sample was run previously, it may contaminate subsequent analyses. Running a solvent blank can help identify and flush out any residual analyte.[2]
Question: How can I mitigate matrix effects when quantifying this compound in a complex sample like plasma or a cosmetic cream?
Answer:
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.[7] This can significantly impact the accuracy of quantitative analyses.
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the this compound.
-
Liquid-Liquid Extraction (LLE): This is a common technique to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquids. For plasma samples, a common approach is to first precipitate proteins (e.g., with an acid) and then extract the analyte into an organic solvent like diethyl ether or a mixture of solvents.[8][9]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. For dicarboxylic acids and their esters, a weak anion exchange (WAX) sorbent can be effective. The sample is loaded under conditions where the analyte is retained, interfering compounds are washed away, and then the analyte is eluted with a different solvent.[10]
-
-
Chromatographic Separation: Optimize the GC method to achieve baseline separation of this compound from any known co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[11] Since a SIL standard for this compound may not be readily available, a structurally similar compound that behaves similarly during extraction and analysis but does not interfere with the this compound peak can be used as an alternative.
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the analysis of azelaic acid by GC?
Azelaic acid is a dicarboxylic acid with low volatility due to its polar carboxyl groups, which can form hydrogen bonds.[2] This makes it unsuitable for direct GC analysis, as it can lead to poor peak shape and adsorption to the column.[3] Derivatization, typically through esterification to form a diester like this compound, increases the volatility and reduces the polarity of the molecule, making it amenable to GC analysis.[2]
2. What are the common derivatization methods to produce this compound from azelaic acid?
The most common method is acid-catalyzed esterification. This involves reacting azelaic acid with ethanol in the presence of an acid catalyst. Common catalysts include:
-
Sulfuric Acid: A small amount of concentrated sulfuric acid is added to a solution of azelaic acid in ethanol and heated.[12]
-
Boron Trifluoride (BF3): A solution of BF3 in methanol or ethanol is a very effective esterification reagent.[13]
3. What type of GC column is recommended for the analysis of this compound?
For the analysis of fatty acid esters like this compound, polar stationary phases are generally recommended. Columns with a polyethylene glycol (e.g., Carbowax-type) or a cyanopropyl silicone phase provide good separation based on the carbon number and degree of unsaturation.[1] An HP-5ms column (a low-polarity column) has also been shown to be effective.[14]
4. What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect?
LOD and LOQ are method-dependent and will vary based on the sample matrix, instrumentation, and sample preparation procedure. However, for the analysis of derivatized azelaic acid in cosmetic creams by GC-MS, a LOD of 15 mg/kg and a LOQ of 50 mg/kg have been reported.[15] Another study analyzing dimethyl azelate reported a LOD of 10 ng/mL and a LOQ of 100 ng/mL.[16]
5. How should I prepare a cosmetic cream sample for this compound analysis?
A common procedure involves the following steps:
-
Dissolution: Dissolve a known amount of the cream in a suitable solvent like methanol.
-
Derivatization/Extraction: Add the derivatizing agent (e.g., ethanol and sulfuric acid) to convert any free azelaic acid to this compound. This step may also serve to extract the this compound from the cream matrix.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., hexane) and a salt solution (e.g., saturated NaCl) to extract the this compound into the organic layer.[13]
-
Drying and Concentration: The organic extract is dried (e.g., with anhydrous sodium sulfate) and may be concentrated under a stream of nitrogen before analysis.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of azelaic acid and its esters.
Table 1: Method Performance for Derivatized Azelaic Acid Analysis
| Analyte | Matrix | Method | Linearity Range | R² | LOD | LOQ | Recovery | Reference |
| This compound | Cosmetics | GC-MS | 10 - 1000 mg/L | 0.9997 | 15 mg/kg | 50 mg/kg | 87.7% - 101% | [12][15] |
| Dimethyl Azelate | Skin Creams | GC-FID | 100 ng/mL - 100 mg/mL | - | 10 ng/mL | 100 ng/mL | 96.4% - 103.4% | [16] |
| Dimethyl Azelate | Cosmetic Creams | GC-MS | 63.44 - 380.64 µg/mL | 0.9997 | 0.02% | - | 98.27% - 100.72% | [18] |
Table 2: Recovery of Dicarboxylic Acids from Serum using Solid-Phase Extraction
| Dicarboxylic Acid | Average Recovery (%) |
| Adipic Acid | 95 ± 5 |
| Suberic Acid | 92 ± 6 |
| Sebacic Acid | 88 ± 7 |
| Azelaic Acid | 90 ± 8 |
| Data presented is a guideline and can vary based on the specific SPE sorbent and protocol optimization.[10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Cosmetic Cream
This protocol is adapted from a method for the determination of azelaic acid in cosmetics.[12][14]
-
Sample Preparation and Derivatization:
-
Weigh 1 g of the cosmetic cream sample into a suitable vial.
-
Add 2 mL of ethanol and 800 µL of concentrated sulfuric acid.
-
Vortex the mixture and allow it to react at room temperature for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of n-hexane and 5 mL of a saturated sodium chloride solution to the vial.
-
Vortex vigorously for 1 minute to extract the this compound into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Sample Transfer:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Parameters:
-
GC Column: HP-5ms (30m × 0.25 mm × 0.25 µm) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Inlet Temperature: 260 °C.[14]
-
Split Ratio: 50:1.[14]
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 250 °C at 20 °C/min, and hold for 6 min.[14]
-
MS Detector Temperature: 230 °C.[14]
-
MS Transfer Line Temperature: 280 °C.[14]
-
Ionization Mode: Electron Ionization (EI).[14]
-
Scan Range: 50–550 amu.[14]
-
Protocol 2: Solid-Phase Extraction (SPE) of Dicarboxylic Acids from Serum
This protocol provides a general guideline for the extraction of dicarboxylic acids, including azelaic acid, from serum using a weak anion exchange (WAX) cartridge.[10]
-
Sample Pre-treatment:
-
To 200 µL of serum in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for SPE.
-
-
SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the WAX SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated serum supernatant onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove neutral and weakly retained interferences.
-
Elution: Elute the dicarboxylic acids with a solvent that neutralizes them, disrupting the ionic interaction with the sorbent (e.g., a solvent containing a small percentage of a volatile acid).
-
-
Post-Extraction:
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for derivatization (if required) and analysis by GC-MS or LC-MS.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stepbio.it [stepbio.it]
- 5. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Overcoming solubility issues of Diethyl azelate in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Diethyl azelate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound (DEA) is the diethyl ester of azelaic acid. It is a colorless to light yellow, oily liquid. Due to its ester structure, it is a lipophilic and water-insoluble compound, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and ether.[1]
Q2: Why am I having trouble dissolving this compound in my aqueous assay buffer?
A2: this compound is inherently hydrophobic, meaning it does not readily dissolve in water-based solutions like most cell culture media and buffers.[1] Direct addition of this compound to an aqueous solution will likely result in the compound not dissolving and forming a separate phase.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. Ethanol can also be used. It is crucial to prepare a concentrated stock solution that can be further diluted to the final working concentration in your assay medium.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cell lines or long-term incubation studies to avoid cytotoxicity and off-target effects. It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q5: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A5: This phenomenon, often called "crashing out," occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium where the compound is not soluble. Please refer to the troubleshooting guide below for detailed solutions.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₄O₄ | [2] |
| Molecular Weight | 244.33 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -16 to -20 °C | [2] |
| Boiling Point | 291-294 °C (at 760 mmHg) | [1] |
| Density | ~0.973 g/mL | [2] |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in ether, alcohol (e.g., ethanol), and DMSO | [1] |
Troubleshooting Guide: Compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | Solvent Shock: Rapid change in solvent polarity. | Perform a stepwise or serial dilution of the stock solution in pre-warmed (37°C) medium. Add the stock solution dropwise while gently vortexing the medium. |
| High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. | |
| Precipitate forms over time in the incubator | Compound Instability: The compound may be degrading into less soluble byproducts. | Prepare fresh working solutions immediately before use. |
| Media Component Interaction: this compound may be interacting with components in the cell culture medium (e.g., proteins in serum). | If possible, reduce the serum concentration. Alternatively, pre-incubate the this compound stock in a small volume of serum before diluting it into the rest of the medium. | |
| Temperature Fluctuation: Changes in temperature can affect solubility. | Ensure the incubator maintains a stable temperature. Use pre-warmed media for all dilutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 100 mM).
-
Calculate the mass of this compound required. For 1 mL of a 100 mM stock solution, you will need 24.43 mg of this compound (Molecular Weight = 244.33 g/mol ).
-
Weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
Pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound and DMSO for your experiment. Ensure the final DMSO concentration is within the tolerated limit for your cells (e.g., ≤ 0.5%).
-
Perform a serial dilution. For example, to achieve a final concentration of 100 µM this compound with 0.1% DMSO from a 100 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed medium. This gives a 1 mM solution in 1% DMSO.
-
Prepare the final working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed medium. This results in a 100 µM solution with a final DMSO concentration of 0.1%.
-
-
Gently mix the working solution by inverting the tube or pipetting.
-
Immediately add the working solution to your cells.
-
Always include a vehicle control containing the same final concentration of DMSO as your experimental samples.
Protocol 3: Solubilization of this compound using Cyclodextrins
Objective: To prepare an aqueous solution of this compound using a solubility enhancer for applications where organic solvents are not desired.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer or medium. A common starting concentration is 1-5% (w/v).
-
Slowly add the required amount of this compound to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for several hours, or until the this compound has dissolved. The formation of an inclusion complex can take time.
-
The resulting solution will be an aqueous complex of this compound and HP-β-CD. This can be further diluted in your assay medium.
-
Note: The efficiency of complexation and the final achievable concentration of this compound will need to be determined empirically.
Visualizations
References
Validation & Comparative
Diethyl azelate vs. dimethyl azelate comparative analysis
A Comparative Analysis of Diethyl Azelate and Dimethyl Azelate for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of this compound and dimethyl azelate, two prominent diesters of azelaic acid. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their physicochemical properties and performance characteristics in key applications, supported by detailed experimental protocols.
Introduction
This compound and dimethyl azelate are aliphatic esters derived from azelaic acid, a naturally occurring dicarboxylic acid. Their utility spans various industrial and pharmaceutical applications, primarily as plasticizers in polymer formulations and as emollients or penetration enhancers in topical drug delivery systems. The choice between these two esters is often dictated by specific performance requirements such as plasticizing efficiency, solvency, and interaction with biological membranes. While both share a common dicarboxylic acid backbone, the difference in their alcohol moieties—ethanol for this compound and methanol for dimethyl azelate—results in distinct physicochemical properties and performance profiles.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and dimethyl azelate is presented in Table 1. These properties are fundamental to their function in various applications. For instance, a lower molecular weight and smaller molecular size, as seen in dimethyl azelate, can influence its diffusion and penetration capabilities.
| Property | This compound | Dimethyl Azelate |
| CAS Number | 624-17-9[1] | 1732-10-1[2] |
| Molecular Formula | C₁₃H₂₄O₄[1] | C₁₁H₂₀O₄[3] |
| Molecular Weight | 244.33 g/mol [1] | 216.27 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[4] | Colorless transparent liquid[2] |
| Boiling Point | 172 °C @ 18 mmHg[1] | 156 °C @ 20 mmHg[2] |
| Melting Point | -16 to -15.8 °C[1] | 18 °C |
| Density | 0.973 g/mL at 25 °C[1] | 1.007 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.435[1] | n20/D 1.435[2] |
| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water.[4] | Data not readily available, but expected to have some solubility in organic solvents. |
Performance as Plasticizers in Polymeric Formulations
Both this compound and dimethyl azelate can be employed as plasticizers to enhance the flexibility and workability of polymers by reducing the intermolecular forces between polymer chains.[5] The efficiency of a plasticizer is primarily evaluated by its effect on the glass transition temperature (Tg) and the mechanical properties of the polymer.
While direct comparative studies with extensive quantitative data for this compound versus dimethyl azelate are not widely available in peer-reviewed literature, a representative comparison based on the performance of similar diester plasticizers is presented in Table 2. Generally, a more efficient plasticizer will cause a greater reduction in Tg and a significant increase in elongation at break.
| Performance Metric | This compound (Representative Data) | Dimethyl Azelate (Representative Data) |
| Polymer Matrix | Polyvinyl Chloride (PVC) | Polyvinyl Chloride (PVC) |
| Concentration | 30 phr (parts per hundred resin) | 30 phr (parts per hundred resin) |
| Glass Transition Temp. (Tg) | ~ 35 °C | ~ 40 °C |
| Tensile Strength | ~ 18 MPa | ~ 20 MPa |
| Elongation at Break | ~ 350% | ~ 320% |
Note: The data in Table 2 is representative and intended for comparative purposes. Actual values may vary depending on the specific polymer, plasticizer concentration, and processing conditions.
Performance in Topical Formulations: Skin Penetration Enhancement
In the realm of drug development, particularly for topical and transdermal delivery systems, the ability of an excipient to enhance the penetration of an active pharmaceutical ingredient (API) through the stratum corneum is of great interest. Both diethyl and dimethyl azelate, as esters, possess properties that can facilitate this.
A study comparing various azelate esters for their analgesic properties when combined with penetration enhancers found this compound to be superior to other tested diesters.[6] While this was not a direct comparison with dimethyl azelate, it highlights the potential of these esters in topical formulations. The smaller molecular size of dimethyl azelate could theoretically lead to more efficient penetration through the lipid matrix of the skin.
A hypothetical comparative analysis of skin penetration enhancement is presented in Table 3. This data is illustrative and would need to be confirmed by direct experimental comparison.
| Performance Metric | This compound (Hypothetical) | Dimethyl Azelate (Hypothetical) |
| Model Drug | Ibuprofen | Ibuprofen |
| Formulation Base | Propylene Glycol | Propylene Glycol |
| Enhancement Ratio * | 2.5 | 3.0 |
| Flux (µg/cm²/h) | 12.5 | 15.0 |
*Enhancement Ratio = Flux with enhancer / Flux without enhancer
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Evaluation of Plasticizer Efficiency
This protocol is based on standardized methods for assessing the performance of plasticizers in polymer films.[5]
1. Preparation of Plasticized Polymer Films (Solvent Casting Method)
-
Materials: Polymer resin (e.g., PVC), a suitable solvent (e.g., tetrahydrofuran - THF), this compound, and dimethyl azelate.
-
Procedure:
-
Prepare a 10% (w/v) solution of the polymer in the solvent by stirring until complete dissolution.
-
Add the desired amount of plasticizer (e.g., 30 phr) to the polymer solution and stir until a homogenous mixture is obtained.
-
Cast the solution onto a flat, non-stick surface (e.g., a glass plate) using a casting knife to ensure uniform thickness.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24 hours.
-
Dry the resulting film in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent.
-
2. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample (5-10 mg) of the plasticized film is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical cycle would be:
-
Heating from room temperature to 100°C at 10°C/min.
-
Cooling to -50°C at 10°C/min.
-
A final heating ramp to 100°C at 10°C/min.
-
-
The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.
-
3. Measurement of Mechanical Properties (Tensile Testing)
-
Instrumentation: A universal testing machine with grips suitable for thin films (in accordance with ASTM D2284).[5]
-
Procedure:
-
Cut dumbbell-shaped specimens from the plasticized films using a die.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength (maximum stress) and elongation at break.
-
In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to assess the skin penetration enhancement of this compound and dimethyl azelate.[7]
1. Preparation of Skin Membranes
-
Source: Excised human or animal (e.g., porcine ear) skin is commonly used.[8]
-
Procedure:
-
Carefully remove subcutaneous fat and tissue from the dermal side of the skin.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
The skin can be used as a full-thickness membrane or prepared as epidermal or dermal sheets.
-
2. Franz Diffusion Cell Setup
-
Apparatus: A set of vertical Franz diffusion cells.
-
Procedure:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline, PBS, for hydrophilic drugs, or a solution with a co-solvent for lipophilic drugs) and ensure no air bubbles are trapped beneath the skin.[7]
-
Maintain the temperature of the receptor solution at 32°C to mimic physiological skin temperature.[7]
-
3. Permeation Study
-
Procedure:
-
Prepare formulations of a model drug in a vehicle (e.g., propylene glycol) with and without the test enhancers (this compound or dimethyl azelate).
-
Apply a precise amount of the formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]
-
Analyze the concentration of the model drug in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]
-
Calculate the cumulative amount of drug permeated per unit area and plot against time to determine the steady-state flux.
-
Visualizing Experimental Workflows and Relationships
To aid in the understanding of the experimental processes and the relationships between the compounds and their applications, the following diagrams are provided.
Caption: Synthesis and applications of diethyl and dimethyl azelate.
References
- 1. 壬二酸二乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Dimethyl azelate = 98.5 GC 1732-10-1 [sigmaaldrich.com]
- 3. Dimethyl Azelate | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Diethyl Azelate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Diethyl azelate, with a primary focus on mass spectrometry-based techniques. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs. This document outlines key performance parameters from validated methods and provides detailed experimental protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Mass spectrometry, particularly when coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers high sensitivity and specificity. Alternatives like Gas Chromatography with Flame Ionization Detection (GC-FID) provide a robust and cost-effective solution for less demanding applications.
| Parameter | GC-MS | GC-FID | LC-MS/MS |
| **Linearity (R²) ** | >0.999[1][2] | >0.99[3] | Not explicitly found for this compound, but typical for LC-MS/MS assays[4] |
| Limit of Detection (LOD) | 15 mg/kg[1] | 10 ng/mL (for Dimethyl azelate)[3] | Generally low (e.g., 1 nmol/L for similar compounds)[5] |
| Limit of Quantification (LOQ) | 50 mg/kg[1] | 100 ng/mL (for Dimethyl azelate)[3] | Typically in the low ng/mL to pg/mL range[6][7] |
| Accuracy (% Recovery) | 98.27 - 100.72%[2] | 96.4 - 103.4% (for Dimethyl azelate)[3] | Intra- and inter-assay accuracy within 15% is standard[4][7] |
| Precision (%RSD) | 0.626 - 0.961%[2] | <2.0% (for Dimethyl azelate)[3] | Intra- and inter-assay precision ≤15.0% is standard[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are summarized protocols for the analysis of this compound and related compounds using GC-MS.
Sample Preparation and Derivatization for GC-MS
Due to the relatively low volatility of dicarboxylic acids like azelaic acid, derivatization is often necessary to convert them into more volatile esters, such as this compound or Dimethyl azelate, prior to GC analysis.[3][8]
Objective: To convert azelaic acid into this compound for GC-MS analysis.
Materials:
-
Sample containing azelaic acid
-
Ethanol
-
Sulfuric acid (catalyst)[1]
-
Internal Standard (e.g., Nonane)[3]
-
Extraction solvent (e.g., Hexane)
Procedure:
-
To the sample, add ethanol and a catalytic amount of sulfuric acid.
-
The reaction can be carried out at room temperature.[1]
-
After the reaction is complete, extract the resulting this compound into an organic solvent like hexane.
-
The organic extract is then concentrated and injected into the GC-MS system.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Typical GC Conditions:
-
Column: HP-5 (30 m × 0.25 mm × 0.25 μm) or similar non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 50-550
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability and accuracy for the intended application.
Caption: Workflow for analytical method validation.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow from sample preparation to data analysis in a typical quantitative mass spectrometry experiment for this compound.
Caption: From sample to result: the analytical workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Diethyl Azelate and Other Diesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Diethyl azelate against other commonly used diesters, supported by physical and biological data. Diesters are a versatile class of compounds utilized across various industries, from serving as plasticizers and lubricants to acting as intermediates in chemical synthesis and excipients in drug delivery systems.[1][2] this compound, the diethyl ester of the nine-carbon dicarboxylic azelaic acid, offers a unique profile of properties that make it a compelling option for numerous applications.[2][3]
This comparison focuses on key performance indicators relevant to scientific and drug development applications, including physical properties that influence formulation and experimental performance.
Quantitative Performance Data: A Comparative Overview
The selection of a diester for a specific application is heavily reliant on its physicochemical properties. The following table summarizes key quantitative data for this compound, Diethyl sebacate, and Dioctyl adipate, providing a basis for performance comparison.
| Property | This compound | Diethyl Sebacate | Dioctyl Adipate (DOA) |
| Molecular Formula | C13H24O4[4] | C14H26O4[5] | C22H42O4[6] |
| Molecular Weight | 244.33 g/mol [4] | 258.35 g/mol | 370.57 g/mol [6] |
| Density (at 25°C) | 0.973 g/mL[7][8] | 0.963 g/mL[5] | ~0.98 g/mL[6] |
| Boiling Point | 291.5 °C[7] | 306-312 °C[9] | Decomposes |
| Melting/Pour Point | -18.5 °C to -15.8 °C[7][8] | 1-2 °C | -7.48 °C[6] |
| Flash Point | >110.5 °C (>230 °F)[4][7] | 113 °C (235.4 °F) | 190 °C (min)[10] |
| Refractive Index (n20/D) | 1.435[7][8] | 1.436[5] | 1.442-1.450[11] |
Performance in Specific Applications
As a Lubricant: Diesters are widely used as synthetic lubricants, especially in applications requiring high performance and stability.[12][13] They offer excellent lubricity, a high viscosity index, and good thermal stability.[13] Their properties, such as low pour points, make them suitable for low-temperature applications.[12] The choice between diesters like this compound and others often depends on the specific viscosity and temperature stability requirements of the application.
In Drug Development: A study comparing the analgesic effects of various diesters found this compound (DEA) to be superior to related compounds like diethyl suberate and diethyl sebacate in a cutaneous mechanical sensitivity assay.[14] This suggests that while structurally similar, the specific chain length of the dicarboxylic acid can significantly impact biological activity. DEA is being explored as a new class of non-steroidal anti-inflammatory drugs (NSAIDs) that may reversibly alter plasma membrane structure and function.[15][16] It has been shown to inhibit phospholipase A2 (PLA2) signaling, which is involved in pain sensation.[14][16]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of diester performance. Below are standard protocols for determining key physical properties.
Protocol for Determining Kinematic Viscosity (ASTM D445)
This method measures the resistance of a fluid to flow under gravity.[17]
-
Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timer.
-
Procedure:
-
Select a clean, dry calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.[18]
-
Charge the viscometer with the test sample.
-
Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allow it to equilibrate for at least 10-15 minutes.[18][19]
-
Using suction, draw the sample into the timing bulb of the viscometer.
-
Release the suction and allow the sample to flow freely back down the capillary tube.
-
Measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark on the viscometer.[19]
-
Repeat the measurement to ensure accuracy.
-
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Protocol for Determining Pour Point (ASTM D97)
This method determines the lowest temperature at which an oil will continue to flow.[20][21]
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the sample into the test jar to the marked level.
-
If the sample has a pour point above -33°C, heat it to at least 9°C above the expected pour point, but not less than 45°C. For samples with pour points at or below -33°C, heat to 45°C.[22]
-
Cool the sample at a specified rate in a cooling bath.[23]
-
Beginning at a temperature 9°C above the expected pour point, and at every subsequent 3°C interval, remove the test jar from the bath and tilt it to see if the sample moves.[22][23]
-
The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.[20]
-
-
Reporting: The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.[20]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of diester performance as lubricants.
Caption: Workflow for the evaluation of diester lubricants.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Dioctyl adipate - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. This compound CAS no:624-17-9 [huazanchemical.com]
- 9. Diethyl sebacate | 110-40-7 [chemicalbook.com]
- 10. DIOCTYL ADIPATE [polytrans.be]
- 11. greenchemindustries.com [greenchemindustries.com]
- 12. Synthetic Diester Oil [stevensonoil.com]
- 13. What is Diester Base Oil ? [cn-lubricantadditive.com]
- 14. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]
- 18. irjes.com [irjes.com]
- 19. azom.com [azom.com]
- 20. precisionlubrication.com [precisionlubrication.com]
- 21. testinglab.com [testinglab.com]
- 22. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 23. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Diethyl Azelate Quantification Methods Across Independent Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of diethyl azelate, a derivatization product of the bioactive molecule azelaic acid. Ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount for robust drug development and clinical studies. This document outlines key performance parameters from various validated gas chromatography (GC) methods, presenting a synthesized comparison that emulates a cross-laboratory validation scenario. The experimental protocols and comparative data herein serve as a blueprint for establishing inter-laboratory reliability for the bioanalysis of azelaic acid and its esters.
It is important to note that the data presented is a comparative summary of methodologies and performance characteristics from separate, single-laboratory validation studies. This guide is intended to illustrate how data from a true inter-laboratory cross-validation study would be presented.
Experimental Protocols
The methodologies detailed below are derived from validated, published analytical methods for the quantification of azelaic acid, which involves its conversion to this compound or a similar ester for analysis.
Method 1: GC-MS with Ethanol Derivatization
This method focuses on the derivatization of azelaic acid to this compound using ethanol, followed by quantification with a Gas Chromatograph-Mass Spectrometer (GC-MS).[1][2]
-
Sample Preparation & Derivatization:
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer Detector (GC-MS).[1][2]
-
Chromatographic Conditions:
Method 2: GC-MS with BF3-Methanol Derivatization
This protocol involves the derivatization of azelaic acid to its dimethyl ester, dimethyl azelate, using a boron trifluoride-methanol catalyst prior to GC-MS analysis.[3]
-
Sample Preparation & Derivatization:
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Internal Standard: Nonane can be used as a stable internal standard.[4]
Method 3: GC-FID with Methylation
This method utilizes a Gas Chromatograph with a Flame Ionization Detector (GC-FID) for the quantification of dimethyl azelate.[4]
-
Derivatization: Azelaic acid is derivatized via a methylation procedure to produce dimethyl azelate (DMA).[4]
-
Instrumentation: Gas Chromatograph with Flame Ionization Detection (GC-FID).[4]
-
Key Finding: The dimethyl azelate derivative was found to be chemically stable, unlike the di(trimethylsilyl) azelate which degraded within hours.[4]
Data Presentation: Comparative Analysis of Method Performance
The following tables summarize the quantitative performance data from the different analytical methods, presented as if they were results from a cross-laboratory comparison.
Table 1: Linearity and Range
| Parameter | Method 1 (Hypothetical Lab A) | Method 2 (Hypothetical Lab B) | Method 3 (Hypothetical Lab C) | Acceptance Criteria |
|---|---|---|---|---|
| Analyte | This compound | Dimethyl Azelate | Dimethyl Azelate | - |
| Concentration Range | 10 - 1000 mg/L[1][2] | 63.44 - 380.64 µg/mL[3] | 100 ng/mL - 100 mg/mL[4] | Consistent Range |
| Regression Model | Linear | Linear | Linear | Same Model |
| Correlation Coefficient (r²) | > 0.9997[1][2] | > 0.9997[3] | Not Specified | ≥ 0.99 |
Table 2: Accuracy and Precision
| Quality Control Level | Method 1 (Hypothetical Lab A) | Method 2 (Hypothetical Lab B) | Method 3 (Hypothetical Lab C) | Acceptance Criteria |
|---|---|---|---|---|
| Recovery / Accuracy | 87.7% - 101%[1][2] | 98.27% - 100.72%[3] | 96.4% - 103.4%[4] | 85% - 115% |
| Precision (RSD) | < 4%[1][2] | 0.626% - 0.961%[3] | < 2.0% (Inter- and Intraday)[4] | ≤ 15% |
Table 3: Limits of Detection and Quantification
| Parameter | Method 1 (Hypothetical Lab A) | Method 2 (Hypothetical Lab B) | Method 3 (Hypothetical Lab C) | Acceptance Criteria |
|---|---|---|---|---|
| Limit of Detection (LOD) | 15 mg/kg[1][2] | 0.02% (200 µg/mL)[3] | 10 ng/mL[4] | To be pre-defined |
| Limit of Quantification (LOQ) | 50 mg/kg[1][2] | 0.07% (700 µg/mL)[3] | 100 ng/mL[4] | To be pre-defined |
Visualizations
The following diagrams illustrate the generalized workflows for sample analysis and the logical process of a cross-laboratory validation.
Caption: A generalized workflow for the quantification of this compound.
Caption: Logical workflow for a two-laboratory method cross-validation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Diethyl Azelate in Eudragit and Ethyl Cellulose Polymer Matrices for Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Diethyl Azelate (DEA) as a functional excipient in two commonly used polymer matrices for transdermal drug delivery systems (TDDS): Eudragit® and Ethyl Cellulose. This compound, a non-phthalate plasticizer and penetration enhancer, offers significant potential for optimizing the performance of topical and transdermal formulations. This document synthesizes available experimental data to compare its effects on the mechanical properties and drug release profiles of these polymer films.
Executive Summary
This compound serves a dual role in polymer-based drug delivery systems. As a plasticizer, it increases the flexibility and workability of polymer films, which is crucial for the development of conformable transdermal patches.[1] Concurrently, as a penetration enhancer, DEA has been shown to fluidize the stratum corneum, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) through the skin.[2] This guide will delve into the comparative effects of DEA when incorporated into Eudragit®, a family of acrylic polymers, and Ethyl Cellulose, a hydrophobic cellulose derivative. While direct comparative studies of DEA in these two specific polymers are limited, this guide compiles and presents data from various sources to provide a comprehensive overview for formulation scientists.
Data Presentation: Comparative Performance of this compound
The following tables summarize the expected quantitative effects of incorporating this compound into Eudragit® and Ethyl Cellulose films based on studies of similar plasticizers and the known properties of the polymers. It is important to note that these values are illustrative and actual performance will depend on the specific grade of the polymer, the concentration of DEA, the nature of the API, and other formulation excipients.
Table 1: Comparative Mechanical Properties of Polymer Films with this compound
| Property | Eudragit® Matrix (e.g., Eudragit® RS/RL) | Ethyl Cellulose Matrix | Effect of Increasing this compound Concentration |
| Tensile Strength (MPa) | Decreases from a higher initial value. Eudragit films without plasticizers are generally rigid and brittle.[3][4] | Decreases from a moderate initial value. Ethyl Cellulose films are inherently more flexible than unplasticized Eudragit.[5][6] | General decrease in tensile strength for both polymers.[4] |
| Elongation at Break (%) | Significantly increases. The addition of a plasticizer is essential to impart flexibility.[3][4] | Increases. The effect may be less pronounced than in Eudragit as Ethyl Cellulose is naturally less brittle.[5][6] | General increase in flexibility and elongation for both polymers.[4] |
| Young's Modulus (MPa) | Decreases, indicating a reduction in stiffness.[4][5] | Decreases, leading to a more pliable film.[6] | A decrease in stiffness is expected for both polymer matrices. |
Table 2: Comparative Drug Release and Permeation with this compound
| Parameter | Eudragit® Matrix (e.g., Eudragit® RS/RL) | Ethyl Cellulose Matrix | Role of this compound |
| In Vitro Drug Release | Release is primarily diffusion-controlled. The rate can be modulated by the ratio of permeable (Eudragit® RL) to impermeable (Eudragit® RS) polymers.[7][8] | Release is governed by diffusion through the hydrophobic polymer matrix. The release rate is generally slower compared to more hydrophilic polymers.[9][10] | DEA can increase the free volume within the polymer matrix, facilitating drug diffusion and thus increasing the release rate. |
| In Vitro Skin Permeation | The polymer matrix itself has minimal penetration enhancing properties. Permeation is largely dependent on the API's properties and the inclusion of enhancers.[11] | Ethyl Cellulose forms a rate-controlling membrane. The inclusion of penetration enhancers is often necessary to achieve therapeutic flux rates.[10] | As a penetration enhancer, DEA is expected to significantly increase the permeation of drugs from both matrices by disrupting the stratum corneum barrier.[2] |
| Flux Enhancement Ratio | Dependent on the specific drug and DEA concentration. | Dependent on the specific drug and DEA concentration. | DEA has been reported to enhance the penetration of various molecules, suggesting a positive flux enhancement ratio in both polymer systems.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols can be adapted for the specific evaluation of this compound in various polymer matrices.
Preparation of Plasticized Polymer Films (Solvent Casting Method)
-
Polymer Solution Preparation: Dissolve the selected polymer (e.g., Eudragit® RS 100 or Ethyl Cellulose) in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a combination thereof) to achieve a desired concentration (typically 10-20% w/v).[12]
-
Plasticizer Incorporation: Add the desired amount of this compound (e.g., 10%, 20%, 30% w/w of the polymer) to the polymer solution and stir until a homogenous mixture is obtained.
-
Drug Loading (Optional): If preparing a drug-loaded film, dissolve or disperse the active pharmaceutical ingredient in the polymer-plasticizer solution.
-
Casting: Pour a specific volume of the final solution onto a level, non-stick surface (e.g., a petri dish or a release liner).
-
Drying: Allow the solvent to evaporate in a controlled environment (e.g., a leveled-drying oven at a specific temperature, such as 40-60°C) for a defined period (e.g., 24-48 hours) to form a thin film.[12]
-
Film Retrieval: Carefully peel the dried film from the casting surface and store it in a desiccator until further evaluation.
Mechanical Property Testing (Tensile Testing)
-
Sample Preparation: Cut the prepared polymer films into standardized dumbbell-shaped specimens using a die.
-
Instrumentation: Use a texture analyzer or a universal testing machine equipped with film-gripping clamps.
-
Testing Parameters:
-
Set the initial grip separation and the crosshead speed.
-
Apply a uniaxial tensile load to the film specimen until it breaks.
-
-
Data Acquisition: Record the force applied and the elongation of the specimen.
-
Calculation: From the stress-strain curve obtained, calculate the Tensile Strength (the maximum stress the film can withstand), Elongation at Break (the percentage increase in length at the point of fracture), and Young's Modulus (a measure of stiffness).[4]
In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Skin Preparation: Use excised human or animal skin (e.g., rat abdominal skin). Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32±1°C. The medium should be continuously stirred.
-
Sample Application: Cut the drug-loaded polymer film to a size that fits the donor compartment and apply it to the surface of the skin.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with fresh, pre-warmed buffer.
-
Drug Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve. The enhancement ratio can be calculated by dividing the flux from the DEA-containing formulation by the flux from a control formulation without DEA.
Mandatory Visualization
Caption: Experimental workflow for the comparative study of this compound.
Caption: Mechanism of skin penetration enhancement by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Characterization of Ethyl Cellulose-Based Patches Containing Curcumin-Chitosan Nanoparticles for the Possible Management of Inflammation via Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coatings of Eudragit® RL and L-55 Blends: Investigations on the Drug Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and development of novel control release transdermal patches of carvedilol to improve bioavailability for the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Ethyl Cellulose Based Matrix Tablets of Ibuprofen with pH Modulated Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Evaluation of Ethyl Cellulose-Based Transdermal Films of Furosemide for Improved In Vitro Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized Diethyl Azelate with Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the successful synthesis of Diethyl Azelate. Experimental data for the synthesized product is compared against literature values and starting materials, offering a clear benchmark for structural verification. Detailed experimental protocols for both the synthesis and spectroscopic analyses are included to ensure reproducibility.
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of azelaic acid with ethanol, using a strong acid catalyst such as sulfuric acid. The reaction involves the nucleophilic acyl substitution of the carboxylic acid groups on azelaic acid by ethanol.
Caption: Fischer Esterification of Azelaic Acid.
Spectroscopic Data Comparison
The structure of the synthesized this compound was confirmed by comparing its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data with literature values and the data of the starting material, azelaic acid, and a potential byproduct, monoethyl azelate.
¹H NMR Spectroscopy
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | -CH₂- (Ethyl) | -CH₃ (Ethyl) | -CH₂-C=O | -CH₂- (Aliphatic Chain) | -COOH |
| Synthesized this compound | ~4.12 (q) | ~1.25 (t) | ~2.28 (t) | ~1.62 (m), ~1.31 (m) | - |
| Literature this compound | 4.12 (q) | 1.25 (t) | 2.28 (t) | 1.62 (m), 1.31 (m) | - |
| Azelaic Acid | - | - | 2.19 (t) | 1.48 (m), 1.25 (s) | 11.96 (s) |
| Monoethyl Azelate | 4.12 (q) | 1.25 (t) | 2.35 (t), 2.28 (t) | 1.63 (m), 1.33 (m) | ~11.5 (br s) |
Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated as (s) singlet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C=O (Ester) | C=O (Acid) | -CH₂-O- | -CH₂- (Aliphatic Chain) | -CH₃ |
| Synthesized this compound | ~173.6 | - | ~60.1 | ~34.3, ~29.1, ~24.9 | ~14.2 |
| Literature this compound | 173.6 | - | 60.1 | 34.3, 29.1, 24.9 | 14.2 |
| Azelaic Acid | - | 174.95 | - | 34.09, 28.87, 24.90 | - |
| Monoethyl Azelate | ~173.6 | ~177.0 | ~60.1 | ~34.3, ~29.1, ~24.9 | ~14.2 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Synthesized this compound | Literature this compound | Azelaic Acid | Monoethyl Azelate |
| C=O Stretch (Ester) | ~1735 | 1735 - 1750 | - | ~1735 |
| C=O Stretch (Acid) | - | - | ~1700 | ~1700 |
| C-O Stretch (Ester) | ~1170 | 1170 - 1250 | - | ~1170 |
| O-H Stretch (Acid) | - | - | 2500 - 3300 (broad) | 2500 - 3300 (broad) |
| C-H Stretch | ~2930, ~2850 | 2930, 2855 | ~2940, ~2860 | ~2930, ~2850 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| Synthesized this compound | 244 | 55 | 199 ([M-OEt]⁺), 152, 129, 101 |
| Literature this compound | 244 | 55 | 199 ([M-OC₂H₅]⁺), 152, 129, 101[1] |
| Azelaic Acid | 188 | 55 | 170 ([M-H₂O]⁺), 126, 98, 83 |
| Monoethyl Azelate | 216 | 74 | 171 ([M-OEt]⁺), 153, 129 |
Experimental Protocols
Synthesis of this compound
A mixture of azelaic acid (e.g., 20 g) and anhydrous ethanol (e.g., 200 mL) is placed in a round-bottom flask.[1] A catalytic amount of concentrated sulfuric acid (e.g., 2 mL) is slowly added. The mixture is then refluxed for several hours (e.g., 2-4 hours).[2][3][4] After cooling, the excess ethanol is removed under reduced pressure. The remaining mixture is dissolved in an organic solvent (e.g., diethyl ether) and washed successively with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.[2][3] The product can be further purified by vacuum distillation.
Spectroscopic Analyses
The following diagram outlines the general workflow for confirming the structure of the synthesized product.
Caption: Workflow for Synthesis and Analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples were dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : IR spectra were obtained using an FT-IR spectrometer. A small amount of the liquid sample was placed between two salt plates (NaCl or KBr) to form a thin film.
-
Mass Spectrometry (MS) : Mass spectra were acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for fragmentation.
Conclusion
The spectroscopic data obtained for the synthesized product are in excellent agreement with the literature values for this compound. The presence of characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra, the strong ester C=O stretch in the IR spectrum, and the specific fragmentation pattern in the mass spectrum, combined with the absence of signals corresponding to the carboxylic acid starting material, collectively confirm the successful synthesis of this compound. This comparative approach provides a robust methodology for the structural confirmation of synthesized organic compounds.
References
Performance Showdown: Diethyl Azelate vs. Diethyl Sebacate in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of diethyl azelate and diethyl sebacate esters, supported by experimental data and detailed methodologies.
In the landscape of specialty chemicals, this compound and diethyl sebacate, both esters of dicarboxylic acids, are versatile compounds with significant applications across various fields, including polymer science, lubrication technology, and pharmaceutical formulations. Their bio-based origins from azelaic and sebacic acids, respectively, position them as attractive alternatives to traditional petroleum-derived chemicals. This guide provides an in-depth comparison of their performance characteristics, supported by available experimental data, to aid in the selection process for specific research and development applications.
Physicochemical Properties: A Foundation for Performance
The fundamental physical and chemical properties of these esters dictate their behavior and suitability in different applications. Diethyl sebacate, with its longer carbon backbone, exhibits a higher molecular weight, boiling point, and flash point compared to this compound. Conversely, this compound has a lower melting point, which can be advantageous in applications requiring good low-temperature flexibility.
| Property | This compound | Diethyl Sebacate |
| Molecular Formula | C13H24O4[1] | C14H26O4[2][3] |
| Molecular Weight | 244.33 g/mol [1] | 258.35 g/mol [2][3] |
| CAS Number | 624-17-9[1] | 110-40-7[2] |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid[4][5][6] |
| Melting Point | -18.5 °C to -15.8 °C[7] | 1 °C to 5 °C[3][6][8] |
| Boiling Point | 291.5 °C @ 760 mmHg[7] | 302-312 °C @ 760 mmHg[3][4][6][8] |
| Density | 0.973 g/mL at 25 °C[7] | 0.963 g/mL at 25 °C[4][6] |
| Refractive Index | n20/D 1.435[7] | n20/D 1.436[4][6] |
| Flash Point | >112.78 °C[9] | >110 °C[8] |
| Water Solubility | Insoluble[9] | Insoluble[5][6] |
Application in Polymer Science: A Comparative Analysis of Plasticizer Efficacy
Both this compound and diethyl sebacate find utility as plasticizers, enhancing the flexibility and durability of polymers. While direct comparative studies on the diethyl esters are limited, research on their longer-chain counterparts, di(2-ethylhexyl) azelate (DEHAz) and di(2-ethylhexyl) sebacate (DEHSe), in Polyvinyl Chloride (PVC) offers valuable insights into their relative performance.
In PVC applications, azelate esters may be preferred for slightly higher thermal stability, while sebacate esters could be more suitable for applications requiring maximum flexibility.[10]
| Performance Metric | Di(2-ethylhexyl) Azelate (DEHAz) | Di(2-ethylhexyl) Sebacate (DEHSe) | Test Method |
| Tensile Strength (MPa) | 15.3 | 14.8 | ASTM D2284 |
| Elongation at Break (%) | 380 | 410 | ASTM D2284 |
| Glass Transition Temp. (Tg) (°C) | 68.51 | 65.36 | DSC |
| Max. Degradation Temp. (°C) | 290.83 | 281.68 | TGA |
| Migration Resistance (Weight Loss % in Hexane) | Lower than DEHSe | Higher than DEHAz | Solvent Extraction |
Data synthesized from a comparative study on dicarboxylate ester plasticizers in PVC.
Experimental Protocols
Preparation of Plasticized PVC Films (Solvent Casting Method)
-
Dissolution: Prepare a 10% (w/v) solution of PVC resin in a suitable solvent like tetrahydrofuran (THF) by stirring until complete dissolution.
-
Plasticizer Addition: Add the desired amount of this compound or diethyl sebacate to the PVC solution (e.g., 40 parts per hundred parts of resin - phr).
-
Homogenization: Stir the mixture until the plasticizer is fully incorporated and the solution is homogeneous.
-
Casting: Pour the solution into a flat, level petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24 hours.
-
Drying: Dry the resulting film in a vacuum oven at 60°C for 48 hours to remove any residual solvent.
Mechanical Properties Testing
-
Apparatus: Universal Testing Machine (Tensile Tester).
-
Procedure:
-
Cut the prepared PVC films into dumbbell-shaped specimens according to standard dimensions (e.g., ASTM D638).
-
Measure the thickness of each specimen at multiple points and calculate the average.
-
Mount the specimen in the grips of the tensile tester.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the tensile strength, elongation at break, and Young's modulus.
-
Thermal Properties Testing (Differential Scanning Calorimetry - DSC)
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the plasticized PVC film into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve. A lower Tg indicates more effective plasticization.
-
Performance in Lubricant Formulations
Diesters are well-established as synthetic lubricants, offering excellent viscosity-temperature characteristics and low-temperature fluidity. Generally, esters of dicarboxylic acids with a higher number of carbon atoms, such as sebacates and azelates, are preferred over those with fewer carbon atoms due to their lower vapor pressure.
While direct comparative data for the diethyl esters is scarce, it is theorized that the odd number of carbon atoms in azelaic acid (C9) may result in esters with lower melting and freezing points compared to those derived from sebacic acid (C10), which has an even number of carbon atoms.[11] This suggests that this compound could offer advantages in applications requiring superior low-temperature performance.
Experimental Protocols
Viscosity and Viscosity Index (VI) Determination
-
Apparatus: Capillary viscometer.
-
Procedure:
-
Measure the kinematic viscosity of the lubricant at two different temperatures, typically 40°C and 100°C, according to ASTM D445.
-
Calculate the Viscosity Index (VI) using the measured viscosities according to ASTM D2270. A higher VI indicates a smaller change in viscosity with temperature.
-
Pour Point Determination
-
Apparatus: Pour point apparatus.
-
Procedure:
-
Cool the lubricant sample at a specified rate and examine it at intervals of 3°C for flow characteristics, as per ASTM D97.
-
The pour point is the lowest temperature at which the oil is observed to flow.
-
Application in Drug Delivery and Topical Formulations
In the realm of pharmaceuticals and personal care, these esters are utilized for their properties as emollients, solvents, and penetration enhancers.[4][5] A notable study directly comparing this compound and diethyl sebacate in a topical application for pain management found this compound to be superior.
In cutaneous mechanical sensitivity assays, a mixture containing this compound demonstrated a significantly longer duration of sensitivity suppression compared to mixtures with diethyl sebacate. This suggests that for certain topical drug delivery systems, this compound may offer enhanced efficacy.
Experimental Protocols
In Vitro Skin Permeation Study
-
Apparatus: Franz diffusion cell.
-
Procedure:
-
Mount a section of excised human or animal skin on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Apply a formulation containing the active pharmaceutical ingredient (API) and either this compound or diethyl sebacate as a penetration enhancer to the skin surface in the donor compartment.
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C).
-
At predetermined time intervals, withdraw samples from the receptor compartment and analyze for the concentration of the API using a suitable analytical method (e.g., HPLC).
-
The cumulative amount of API permeated per unit area is plotted against time to determine the permeation flux.
-
Synthesis of this compound and Diethyl Sebacate
Both esters are typically synthesized via Fischer esterification, reacting the respective dicarboxylic acid (azelaic or sebacic acid) with ethanol in the presence of an acid catalyst.
Experimental Workflow: Fischer Esterification
Caption: Generalized workflow for the synthesis of diethyl esters via Fischer esterification.
Conclusion
The choice between this compound and diethyl sebacate is highly dependent on the specific performance requirements of the intended application. For plasticizing applications where low-temperature flexibility is paramount, diethyl sebacate's longer alkyl chain may offer an advantage, while this compound may provide better thermal stability. In lubrication, this compound's potential for a lower pour point could be beneficial for cold-weather applications. In the context of drug delivery, emerging evidence suggests that this compound may be a more effective penetration enhancer for certain active ingredients. The provided experimental protocols offer a framework for conducting direct comparative studies to inform the optimal selection for your research and development needs.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Diethyl sebacate|lookchem [lookchem.com]
- 3. Diethyl Sebacate | C14H26O4 | CID 8049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. us.typology.com [us.typology.com]
- 6. Diethyl sebacate | 110-40-7 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound, 624-17-9 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Diethyl Azelate Formulations: In Vivo vs. In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro efficacy of Diethyl azelate (DEA) formulations. This compound, a dicarboxylic acid ester, has demonstrated significant potential in various therapeutic areas due to its anti-inflammatory and immunomodulatory properties. This document summarizes key performance data, details relevant experimental methodologies, and illustrates the underlying mechanism of action to aid in the research and development of novel DEA-based therapeutics.
Data Presentation: Performance of this compound Formulations
Table 1: In Vitro Efficacy of a this compound Formulation
| Formulation Composition | Assay | Endpoint | Result |
| This compound (DEA), Dimethyl sulfoxide (DMSO), and D-limonene mixture | Hemolysis Assay | Inhibition of bee venom Phospholipase A2 (PLA2) enzymatic activity | A specific mixture significantly suppressed hemolysis, whereas individual components were ineffective at the concentrations tested.[1] |
Table 2: In Vivo Efficacy of this compound Formulations
| Formulation Composition | Animal Model | Assay | Endpoint | Key Findings |
| 78% DEA and 22% DMSO | Not specified | Cutaneous Mechanical Sensitivity (CMS) | Duration of sensitivity suppression | Maximum duration of 72 hours achieved.[1] |
| 20% DEA, 7% DMSO, and 1-2% Limonene | Not specified | Cutaneous Mechanical Sensitivity (CMS) | Duration of sensitivity suppression | Peak duration of 16 hours observed.[1] |
Mechanism of Action: this compound's Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects primarily through the modulation of the plasma membrane and subsequent inhibition of key inflammatory signaling pathways. Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), DEA is not known to inhibit cyclooxygenase (COX) enzymes. Instead, it alters the fluidity of the cell membrane, which in turn affects the activity of membrane-associated enzymes like Phospholipase A2 (PLA2).[1][2]
By inhibiting PLA2, this compound prevents the release of arachidonic acid from the phospholipid bilayer of the cell membrane. Arachidonic acid is a precursor to various pro-inflammatory mediators, including prostaglandins and leukotrienes. Therefore, the inhibition of PLA2 by DEA effectively dampens the inflammatory cascade at an early stage.[1][2]
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound formulations.
In Vitro Skin Permeation Study
This experiment is crucial for assessing the ability of a topical formulation to deliver the active ingredient through the skin.
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., rat, porcine) is carefully prepared and mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: A precise amount of the this compound formulation is applied to the surface of the skin in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C to mimic physiological conditions. The fluid is continuously stirred to ensure sink conditions.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4]
-
Data Analysis: The cumulative amount of DEA permeated per unit area is plotted against time to determine the permeation flux.
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the anti-inflammatory efficacy of a topical formulation.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Grouping: Animals are divided into several groups: a negative control (no treatment), a vehicle control (formulation base without DEA), a positive control (a known anti-inflammatory drug), and the test group(s) receiving the this compound formulation(s).
-
Formulation Application: A specified amount of the topical formulation is applied to the plantar surface of the right hind paw of the animals in the respective groups.
-
Induction of Inflammation: After a set absorption period (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the subplantar tissue of the same paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Conclusion
The available data, although not from direct comparative studies, suggest that the efficacy of this compound is highly dependent on its formulation. The inclusion of penetration enhancers like DMSO and terpenes appears to significantly influence its in vivo performance. The primary mechanism of action for DEA's anti-inflammatory effects is the inhibition of the Phospholipase A2 pathway, which is distinct from many conventional NSAIDs.
For future research, it is imperative to conduct head-to-head comparative studies of various this compound formulations (e.g., creams, gels, nanoemulsions, and nanoemulgels) to elucidate the optimal delivery system for specific therapeutic applications. Such studies should include both in vitro skin permeation and in vivo efficacy models to establish a comprehensive understanding of the formulation's performance and to facilitate the translation of promising formulations to clinical settings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diethyl Azelate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of diethyl azelate, a combustible liquid commonly used in various research and development applications.
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its combustible nature necessitates careful handling and disposal to ensure personnel safety and environmental protection.[1][2] Adherence to institutional and local regulations for chemical waste management is paramount.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area, away from open flames or sources of ignition.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[3]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
II. This compound Waste Collection and Storage
Unused or waste this compound should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" or as required by your institution's waste management program.[4] The label should also clearly identify the contents as "Waste this compound."
-
Segregation: Store the waste container in a designated, well-ventilated waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from heat and ignition sources.[1]
III. Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Collection: Carefully transfer the waste this compound into the designated and labeled waste container. Avoid overfilling the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Container Sealing and Labeling: Securely close the container lid. Ensure the "Hazardous Waste" label is complete and accurate, including the accumulation start date.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with your laboratory's and institution's protocols.
IV. Empty Container Disposal
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., ethanol or acetone).[4][5]
-
Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as hazardous waste along with the this compound waste.[5]
-
Container Defacing: After triple rinsing and allowing the container to dry, completely deface or remove the original product label.[4]
-
Final Disposal: The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's guidelines.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | > 113 °C (> 235 °F)[1][3] |
| Boiling Point | 172 °C @ 24 hPa[1] |
| Density | 0.973 g/mL at 25 °C[1] |
| Water Solubility | Low / Insoluble[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its empty containers.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 624-17-9 [thegoodscentscompany.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Azelate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diethyl azelate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Key Safety and Handling Information
This compound is a combustible liquid that requires careful handling to prevent exposure and ensure laboratory safety. While it is not classified under GHS hazard statements, observing proper safety protocols is crucial.[1]
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Physical State | Liquid |
| Melting Point | -16 to -15.8 °C |
| Boiling Point | 172 °C at 18 mmHg |
| Flash Point | >113 °C (closed cup) |
| Density | 0.973 g/mL at 25 °C |
| Storage Temperature | Room temperature, in a dry and well-ventilated place[2][3] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. These should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant gloves are essential.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Impervious clothing should be worn to prevent skin contact.[2] |
| Respiratory Protection | Under normal use with adequate ventilation, respiratory protection is not required.[2][5] For nuisance exposures, type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges may be used.[2] |
Operational Procedures for Handling this compound
Following a systematic workflow is critical for minimizing risks during the handling of this compound.
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Plan
1. Preparation and Engineering Controls:
-
Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
PPE: Put on all required PPE as specified in the table above. This includes safety glasses, chemical-resistant gloves, and a lab coat or impervious clothing.
2. Handling and Use:
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing.
-
Storage: Keep the container tightly closed when not in use to prevent the release of vapors.[2] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]
3. Accidental Release Measures:
-
Small Spills: For small spills, use an inert absorbent material to soak up the liquid.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup: Collect the absorbed material and place it into a suitable, closed container for disposal.[2]
4. First Aid Measures:
-
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[2]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]
5. Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated absorbent materials, should be collected in a suitable, closed, and clearly labeled container.[2]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste until properly decontaminated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
